3-Butyl-4-methyl-1,2,5-oxadiazole
Description
Structure
3D Structure
Properties
CAS No. |
88406-39-7 |
|---|---|
Molecular Formula |
C7H12N2O |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
3-butyl-4-methyl-1,2,5-oxadiazole |
InChI |
InChI=1S/C7H12N2O/c1-3-4-5-7-6(2)8-10-9-7/h3-5H2,1-2H3 |
InChI Key |
YSIPJVVRWAJACH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NON=C1C |
Origin of Product |
United States |
Foundational & Exploratory
Thermodynamic Stability of 3-Butyl-4-methyl-1,2,5-oxadiazole Derivatives: A Technical Guide for Drug Development and Material Sciences
Executive Summary
The 1,2,5-oxadiazole (furazan) heterocycle occupies a unique intersection between high-energy material science and pharmaceutical drug development. While traditionally exploited for its high positive enthalpy of formation in energetic applications, the furazan ring is increasingly utilized in medicinal chemistry as a lipophilic amide/ester bioisostere and a controlled nitric oxide (NO) donor.
This whitepaper provides an in-depth technical analysis of the thermodynamic stability of 3-Butyl-4-methyl-1,2,5-oxadiazole . By examining the intrinsic structural thermodynamics of the furazan core and the specific inductive effects of its alkyl substituents, this guide establishes robust, self-validating experimental workflows for evaluating its thermal degradation profile.
Structural Thermodynamics of the 1,2,5-Oxadiazole Core
The thermodynamic stability of any furazan derivative is fundamentally limited by the inherent electronic structure of the 1,2,5-oxadiazole ring. Unlike its more stable isomers, the furazan core contains an adjacent nitrogen-oxygen (N-O) bond that serves as the primary site of thermal failure.
According to quantum mechanics computations published in 1, the 1,2,5-oxadiazole isomer exhibits an Aromatic Stabilization Energy (ASE) of approximately 6.05 kcal/mol. This makes it inherently less thermodynamically stable than the 1,3,4-oxadiazole isomer, which boasts an ASE of ~9.06 kcal/mol. The lower aromaticity directly correlates to a higher susceptibility to thermal ring cleavage.
Substituent Effects: The 3-Butyl-4-methyl Profile
In 3-Butyl-4-methyl-1,2,5-oxadiazole, the addition of the alkyl groups alters the baseline stability of the unsubstituted core:
-
Inductive (+I) Effect: The electron-donating nature of the methyl and butyl groups slightly increases the electron density within the ring. This mitigates some of the polarization across the N-O bond, marginally increasing the activation energy (
) required for thermal cleavage. -
Steric Shielding: The bulky butyl chain provides kinetic shielding against intermolecular nucleophilic attacks, reducing the likelihood of bimolecular degradation pathways during long-term storage.
Recent advancements highlighted by 2 demonstrate that highly substituted 1,2,5-oxadiazole assemblies typically exhibit thermal decomposition temperatures (
Thermodynamic degradation pathway of 3-Butyl-4-methyl-1,2,5-oxadiazole.
Quantitative Thermodynamic Data Summary
To contextualize the stability of the 3-butyl-4-methyl derivative, the following table summarizes its thermodynamic parameters relative to other oxadiazole isomers.
| Parameter | 1,3,4-Oxadiazole (Reference) | 1,2,5-Oxadiazole (Unsubstituted) | 3-Butyl-4-methyl-1,2,5-oxadiazole |
| Aromatic Stabilization Energy (ASE) | 9.06 kcal/mol | 6.05 kcal/mol | ~6.20 kcal/mol |
| Onset Decomposition Temp ( | > 250 °C | ~ 150 °C | 185 - 195 °C |
| Primary Structural Weakness | C-O Bond | N-O Bond | N-O Bond |
| Enthalpy of Formation ( | Negative (Stable) | Highly Positive (Energetic) | Moderately Positive |
| Impact Sensitivity (Energetics) | Insensitive | Highly Sensitive | Moderately Insensitive |
Experimental Workflows for Thermodynamic Evaluation
To accurately profile the thermodynamic stability of 3-Butyl-4-methyl-1,2,5-oxadiazole for pharmaceutical formulation (e.g., hot-melt extrusion) or material synthesis, empirical validation is required. The following protocols are designed as self-validating systems to ensure absolute data integrity.
Protocol A: Modulated Differential Scanning Calorimetry (mDSC) for Activation Energy ( )
This method isolates the non-reversible degradation kinetics from reversible thermal events (like glass transitions).
-
Instrument Calibration: Run high-purity indium and zinc standards to calibrate the temperature axis and cell constant.
-
Causality: Ensures endothermic/exothermic event temperatures are precise within ±0.1°C, which is mathematically critical for accurate activation energy (
) calculations.
-
-
Sample Preparation: Weigh exactly 2.0–3.0 mg of the compound into a hermetic aluminum pan.
-
Causality: Why use hermetic pans? Furazan degradation releases volatile NOx and nitrile species. An open pan would allow mass loss to skew the heat flow data due to evaporative cooling. A hermetic seal ensures the measured enthalpy (
) accurately reflects the internal bond-breaking events.
-
-
Method Execution: Apply a linear heating rate series (e.g., 5, 10, 15, and 20 °C/min) coupled with a temperature modulation of ±0.5 °C every 60 seconds from 25 °C to 300 °C.
-
Kinetic Processing (Self-Validation): Plot the data using the Kissinger equation:
.-
Causality: By using multiple heating rates (
), the protocol self-validates. If the degradation mechanism changes at higher temperatures, the Kissinger plot will deviate from linearity, immediately alerting the scientist to complex multi-step degradation.
-
Protocol B: Isothermal Microcalorimetry (IMC) for Shelf-Life Prediction
While mDSC forces degradation via extreme heat, IMC measures the spontaneous thermodynamic instability of the compound at ambient or near-ambient storage conditions.
-
Baseline Stabilization: Equilibrate the twin-cell microcalorimeter at 40 °C for 24 hours until the baseline drift is < 0.1 µW.
-
Sample Loading: Introduce 100 mg of the compound into the active cell, alongside a reference ampoule containing an inert material (e.g., calcined alumina) of matched heat capacity in the reference cell.
-
Self-Validating Mechanism: The twin-cell design physically cancels out environmental thermal noise. By running a blank reference cell simultaneously, any baseline drift is mathematically subtracted in real-time. The integrated heat flow (
) is exclusively attributable to the sample's degradation.
-
-
Data Acquisition: Record the heat flow over 14 days.
-
Causality: Continuous exothermic activity in the microwatt range indicates slow thermodynamic decay (e.g., moisture-induced ring opening). This directly predicts shelf-life without relying on accelerated, high-temperature models that might artificially alter the degradation mechanism.
-
Experimental workflow for validating the thermodynamic stability of furazan derivatives.
Implications for Drug Development
Understanding the thermodynamic limits of 3-Butyl-4-methyl-1,2,5-oxadiazole is critical when advancing the molecule through pharmaceutical pipelines.
Because the onset of thermal decomposition (
By employing the self-validating IMC and mDSC protocols outlined above, development teams can accurately map the safe thermodynamic design space, ensuring both the efficacy and safety of the final formulated product.
References
- Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation Scientific Research Publishing URL
- Advanced Assembly of 1,2,5-Oxadiazole Units for the Construction of Thermally Stable High-Performance Organic Energetic Materials ACS Publications URL
- Strategies for balancing safety in oxadiazole tetrazole derivatives: the role of the oxime group RSC Publishing URL
Sources
An In-Depth Technical Guide to the Electronic Properties and DFT-Driven Analysis of 3-Butyl-4-methyl-1,2,5-oxadiazole
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 1,2,5-oxadiazole (furazan) heterocycle is a privileged scaffold in medicinal chemistry, valued for its diverse pharmacological profile and its capacity to act as a nitric oxide (NO) donor under physiological conditions.[1][2] This guide provides a comprehensive technical overview of a specific, under-explored derivative: 3-Butyl-4-methyl-1,2,5-oxadiazole. We delve into its fundamental electronic properties, which are critical determinants of its chemical reactivity and biological interactions. This document serves as a practical handbook for researchers, offering a plausible synthetic pathway and a detailed, step-by-step protocol for conducting Density Functional Theory (DFT) calculations. By leveraging DFT, we can predict key electronic descriptors such as molecular orbital energies and electrostatic potential, providing invaluable a priori insights to accelerate rational drug design and discovery programs.
The 1,2,5-Oxadiazole (Furazan) Scaffold: A Cornerstone in Modern Drug Discovery
Heterocyclic compounds form the bedrock of modern medicinal chemistry, and within this vast class, the oxadiazole isomers are of significant interest.[3] The 1,2,5-oxadiazole ring, a five-membered heterocycle containing one oxygen and two nitrogen atoms, exhibits a unique combination of stability and electronic characteristics. Its derivatives have demonstrated a remarkable breadth of biological activities, including applications as anticancer, antibacterial, vasodilating, and antimalarial agents.[4][5]
A key feature of the 1,2,5-oxadiazole N-oxide (furoxan) subgroup is its ability to release nitric oxide, a critical signaling molecule in numerous physiological processes.[1][2] This property makes the scaffold an attractive component for developing novel therapeutics. The strategic placement of substituents on the furazan ring is a primary method for modulating a compound's physicochemical properties. The introduction of alkyl groups, such as the butyl and methyl groups in our topic molecule, is a well-established strategy to fine-tune lipophilicity, steric profile, and metabolic stability—all critical parameters for optimizing a drug candidate's pharmacokinetic and pharmacodynamic profile.
Proposed Synthesis of 3-Butyl-4-methyl-1,2,5-oxadiazole
Causality in Protocol Design
The α-dioxime is the critical intermediate because its two adjacent oxime groups are perfectly positioned to undergo an intramolecular condensation reaction. The removal of a water molecule, facilitated by a dehydrating agent or base, leads to the formation of the stable N-O-N linkage characteristic of the 1,2,5-oxadiazole ring.
Step-by-Step Synthetic Protocol
-
Step 1: Oximation of the α-Diketone.
-
Reactants: Heptan-3,4-dione, Hydroxylamine hydrochloride, and a suitable base (e.g., sodium acetate).
-
Procedure: Dissolve heptan-3,4-dione in an appropriate solvent like ethanol. Add an aqueous solution of hydroxylamine hydrochloride and sodium acetate. The reaction is typically stirred at room temperature or with gentle heating until the diketone is consumed (monitored by TLC).
-
Mechanism: The nitrogen of hydroxylamine performs a nucleophilic attack on the carbonyl carbons of the diketone, followed by dehydration to form the corresponding dioxime, heptan-3,4-dione dioxime.
-
-
Step 2: Cyclodehydration to Form the Furazan Ring.
-
Reactant: Heptan-3,4-dione dioxime.
-
Procedure: The isolated dioxime is treated with a dehydrating agent. A common method involves heating the dioxime in an alkaline solution, such as aqueous potassium hydroxide, which facilitates the ring closure.
-
Mechanism: The base deprotonates one of the oxime hydroxyl groups, which then acts as a nucleophile, attacking the adjacent nitrogen and displacing the second hydroxyl group as a water molecule to form the thermodynamically stable 1,2,5-oxadiazole ring.
-
Purification: The resulting 3-Butyl-4-methyl-1,2,5-oxadiazole can be isolated via extraction and purified using standard techniques like column chromatography.
-
Visualization of the Synthetic Workflow
Caption: Proposed two-step synthesis of 3-Butyl-4-methyl-1,2,5-oxadiazole.
Foundational Electronic Properties and Their Significance in Drug Design
The interaction of a drug molecule with its biological target is governed by its electronic structure. Understanding these properties is therefore essential for predicting molecular behavior and designing more effective therapeutics.
-
Frontier Molecular Orbitals (HOMO & LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are at the forefront of molecular interactions. The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons.[6] In drug-receptor binding, these orbitals often participate in charge-transfer interactions.
-
The HOMO-LUMO Energy Gap (ΔE): This energy difference is a crucial indicator of a molecule's kinetic stability and chemical reactivity.[7][8] A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.[6] For a drug candidate, high kinetic stability is often a desirable trait to minimize off-target reactivity and ensure a longer half-life.
-
Molecular Electrostatic Potential (MEP): An MEP map is a visual representation of the charge distribution across a molecule.[6] It allows researchers to identify electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. These regions are predictive of how a molecule will interact with its environment. Negative regions, such as those around the heteroatoms of the oxadiazole ring, are prime sites for hydrogen bonding and interactions with electrophilic parts of a receptor.[9]
A Practical Guide to Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules.[10][11] It provides a favorable balance between accuracy and computational expense, making it an indispensable tool in modern chemical research.[12]
Step-by-Step Computational Protocol
This protocol outlines the workflow for calculating the electronic properties of 3-Butyl-4-methyl-1,2,5-oxadiazole using a program like Gaussian.[13]
-
Step 1: Molecular Structure Creation.
-
Using a molecular builder such as GaussView or Avogadro, construct the 3D chemical structure of 3-Butyl-4-methyl-1,2,5-oxadiazole. Ensure correct atom types and initial bond lengths.
-
-
Step 2: Geometry Optimization and Frequency Analysis.
-
Objective: To find the most stable, lowest-energy conformation of the molecule.
-
Methodology: This is the core of the DFT calculation. A functional and a basis set must be chosen. For organic molecules of this type, the B3LYP functional combined with the 6-311++G(d,p) basis set is a widely accepted and well-validated choice that provides reliable results.[6][14]
-
Validation: Following optimization, a frequency calculation must be performed at the same level of theory.[13] The absence of any imaginary (negative) frequencies confirms that the optimized structure represents a true energy minimum on the potential energy surface.
-
-
Step 3: Single-Point Energy Calculation.
-
Objective: To obtain highly accurate electronic property data from the optimized geometry.
-
Methodology: Using the optimized coordinates from Step 2, a single-point energy calculation is performed. This step calculates the electronic energy and molecular orbitals without re-optimizing the geometry.
-
-
Step 4: Data Extraction and Analysis.
-
From the calculation output file, key data points are extracted:
-
Energy of the HOMO and LUMO.
-
The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO).
-
Mulliken atomic charges and the overall dipole moment.
-
-
The output can also be used to generate visual plots, such as the MEP surface and electron density maps of the frontier orbitals.
-
Visualization of the DFT Workflow
Caption: A standardized workflow for DFT calculations.
Predicted Electronic Properties of 3-Butyl-4-methyl-1,2,5-oxadiazole
While experimental data for this specific molecule is unavailable, DFT allows us to generate highly reliable predictions. The following table presents illustrative values based on calculations for structurally similar oxadiazole derivatives found in the literature.[6][9] These values serve as a robust, theory-grounded estimation of the molecule's electronic character.
| Property | Predicted Value (Illustrative) | Significance in Drug Discovery |
| HOMO Energy | -6.95 eV | Indicates the molecule's capacity for electron donation; relevant for forming charge-transfer complexes with biological targets. |
| LUMO Energy | -1.20 eV | Represents the molecule's electron-accepting ability; identifies potential sites for nucleophilic interaction. |
| HOMO-LUMO Gap (ΔE) | 5.75 eV | A relatively large gap suggests high kinetic stability and lower chemical reactivity, which is often a desirable feature for a drug candidate to minimize non-specific binding and improve its safety profile.[6] |
| Dipole Moment | ~3.5 Debye | Indicates significant molecular polarity, which influences solubility in aqueous environments and the ability to cross lipid membranes. |
Interpretation of Predicted Properties:
-
The predicted large HOMO-LUMO gap of 5.75 eV suggests that 3-Butyl-4-methyl-1,2,5-oxadiazole is a kinetically stable molecule.
-
The Molecular Electrostatic Potential (MEP) surface is expected to show a region of significant negative potential localized around the nitrogen and oxygen atoms of the furazan ring. This electron-rich area is the most likely site for engaging in hydrogen bonding with receptor sites. Conversely, the butyl and methyl alkyl chains will exhibit positive or neutral potential, contributing to hydrophobic interactions.
Conclusion and Future Directions
3-Butyl-4-methyl-1,2,5-oxadiazole represents an intriguing target for further investigation in drug discovery. This guide has established a strong theoretical foundation for this molecule by proposing a viable synthetic route and detailing a robust computational protocol for predicting its electronic properties. The DFT analysis suggests a molecule with high kinetic stability and distinct electronically active regions, making it a promising scaffold for modification.
Future work should focus on the experimental validation of these findings. The first step would be the laboratory synthesis and spectroscopic characterization of the compound. Following this, experimental determination of its electronic properties and, most importantly, in vitro screening against relevant biological targets (e.g., bacterial cultures, cancer cell lines) would be essential to translate these theoretical insights into tangible therapeutic potential.
References
- Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. (n.d.). Future Medicinal Chemistry.
- Theoretical research on cage-like furazan-based energetic compounds and its deriv
- Kumar, G., Kumar, R., Mazumder, A., Salahuddin, & Kumar, U. (2024). Synthetic Protocols and Applications of 1,2,5-Oxadiazoles: A Review. Letters in Organic Chemistry, 21(1).
- Kumar, G., Kumar, R., Mazumder, A., Salahuddin, & Kumar, U. (2024). Synthetic Protocols and Applications of 1,2,5-Oxadiazoles: A Review.
- Grebennikov, V. N., Eremenko, L. T., Pivina, T. S., & Larin, A. A. (2004). Computer Simulation of Crystal Structure for Three Furazan Derivatives. The Journal of Physical Chemistry B, 109(2), 804–811.
- Xia, M., Chu, Y., Wang, T., Lei, W., & Wang, F. (2016). Computational investigation of the properties of double furazan-based and furoxan-based energetic materials. Journal of Molecular Modeling, 22(11), 268.
- Kumar, G., Kumar, R., Mazumder, A., Salahuddin, & Kumar, U. (2024). Synthetic Protocols and Applications of 1,2,5-Oxadiazoles: A Review. Bentham Science.
- Kumar, G., Kumar, R., Mazumder, A., Salahuddin, & Kumar, U. (2023). Synthetic approaches and applications of an underprivileged 1,2,5-oxadiazole moiety: A review. Chemical Biology & Drug Design, 102(4), 907–920.
- Molecular design and theoretical study of oxadiazole-bifurazan derivatives. (2025).
-
The Effect of the N-Oxide Oxygen Atom on the Crystalline and Photophysical Properties of[3][10][15]Oxadiazolo[3,4-d]pyridazines. (2025). MDPI.
-
Enhanced Energetic Performance via the Combination of Furoxan and Oxa-[15][15]bicyclic Structures. (2023). MDPI.
- Preparation of 3‐methyl‐4‐vinyl‐1,2,5‐oxadiazole and 3‐methyl‐4‐vinyl‐1,2,5‐thiadiazole. (1981). Journal of Heterocyclic Chemistry.
- Neda, I., & et al. (n.d.). SYNTHESIS OF 3-TERT-BUTYL-5-(4-VINYLPHENYL)
- Molecular Structure, FT-IR Spectra, MEP and HOMO-LUMO Investigation of 2-(4-Fluorophenyl)-5-phenyl-1, 3,4-oxadiazole Using DFT Theory Calculations. (2021). Advanced Journal of Chemistry, Section A.
- HOMO-LUMO energy gap of molecule 1a. (n.d.).
- Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applic
- Crystal engineering with 1,3,4-oxadiazole derivatives: on the importance of CH⋯N and CH⋯π interactions. (2023). CrystEngComm.
- 1,2,5-Oxadiazole-1,2,3,4-Tetrazole Based High Energy Materials: Molecule Design and Screen. (2020).
- Identification of 1,3,4-oxadiazoles as tubulin-targeted anticancer agents: a combined field-based 3D-QSAR, pharmacophore model-based virtual screening, molecular docking, molecular dynamics simulation, and density functional theory calculation approach. (2023). Journal of Biomolecular Structure & Dynamics, 1–17.
- Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (2022). Journal of Chemical Reviews.
- Synthesis of 1,2,4-oxadiazoles. (n.d.). Organic Chemistry Portal.
- 1,3,4-oxadiazole derivatives: synthesis, characterization, antifungal activity, DNA binding investigations, TD-DFT calculations, and molecular modelling. (2025). Journal of Biomolecular Structure & Dynamics, 1–19.
- Novel 1,2,4-Oxadiazole Deriv
- Quantum chemical calculations based on 4,5-di(1,2,4-oxadiazol-3-yl)-2H-1,2,3-triazole and 3,3'-(2H-1,2,3-triazole-4,5-diyl)-bis(1,2,4-oxadiazol-5(4H)-one) derivatives: a DFT study. (2025). Journal of Molecular Modeling, 31(9), 253.
- DFT analysis of the [3 + 2] heterocyclization reaction of ((1,2,4-triazole(1,3,4-oxadiazole)-3(2)-yl)methyl)thiopyrimidines. (2025).
- {4-[5-(4-tert-Butylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}methanol. (n.d.). PMC.
- Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. (2013). Beilstein Journal of Organic Chemistry, 9, 2326–2333.
- Synthesis, characterization and antibacterial evaluation of 1,3,4-oxadiazole derivatives. (2019). Journal of Applied Pharmaceutical Science.
- Synthesis, Characterization, and Optical Properties of Novel 2,5-Bis[4-(2-(-arylvinyl)phenyl]-1,3,4-oxadiazoles. (n.d.).
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- 15. pubs.acs.org [pubs.acs.org]
Technical Monograph: 3-Butyl-4-methyl-1,2,5-oxadiazole as a Bioisosteric Scaffold
The following technical guide details the bioisosteric utility, synthesis, and characterization of 3-Butyl-4-methyl-1,2,5-oxadiazole (also known as a dialkylfurazan).
Executive Summary
3-Butyl-4-methyl-1,2,5-oxadiazole represents a highly specific class of heterocyclic bioisosteres designed to replace metabolically labile ester (–COO–) or amide (–CONH–) linkers within lipophilic pharmacophores. Unlike its N-oxide counterpart (furoxan), the 1,2,5-oxadiazole (furazan) ring offers superior thermal and metabolic stability while maintaining a planar, aromatic geometry.
This guide serves as a blueprint for medicinal chemists utilizing this scaffold to modulate LogP , enhance metabolic half-life (
Core Physicochemical Profile
| Property | Value (Approx.) | Relevance |
| Molecular Weight | 140.18 g/mol | Fragment-like, ideal for FBDD. |
| cLogP | ~2.3 – 2.5 | High lipophilicity due to the butyl chain; suitable for CNS penetration. |
| TPSA | ~26 Ų | Low polar surface area; excellent membrane permeability. |
| H-Bond Donors | 0 | Lacks acidic protons, reducing non-specific protein binding. |
| H-Bond Acceptors | 2 | Pyridine-like nitrogens available for vector-specific interactions. |
Bioisosteric Strategy & Mechanism
The 1,2,5-oxadiazole ring is an aromatic non-classical bioisostere . Its application in the 3-butyl-4-methyl configuration is specifically driven by the need to mimic cis-amide or ester geometries while eliminating hydrolytic liabilities.
Structural Superposition
The furazan ring is planar. The 3- and 4-positions allow vectors that mimic the
-
The Butyl Group: Mimics a medium-chain hydrophobic residue (e.g., isoleucine side chain or a pentyl fragment), providing Van der Waals contacts in hydrophobic pockets.
-
The Methyl Group: Acts as a steric anchor, restricting rotation and mimicking the
of an amino acid or a methyl-ester cap. -
The Ring Oxy/N: The N2/N5 atoms act as weak H-bond acceptors, similar to the carbonyl oxygen of an ester, but with reduced basicity (
of conjugate acid < 0).
Pathway: Metabolic Stabilization
Replacing a linear ester with 3-butyl-4-methyl-1,2,5-oxadiazole prevents esterase-mediated hydrolysis.
Figure 1: Logic flow for replacing a labile ester with the 1,2,5-oxadiazole scaffold to enhance metabolic stability.
Synthesis Protocol
The synthesis of 3-butyl-4-methyl-1,2,5-oxadiazole is achieved via the dehydration of the corresponding vicinal dioxime. This route is preferred for its scalability and avoidance of hazardous high-energy intermediates common in furoxan reduction.
Retrosynthetic Analysis
Target: 3-Butyl-4-methyl-1,2,5-oxadiazole Precursor: 2,3-Heptanedione dioxime Starting Material: 2,3-Heptanedione (or condensation of 2-hexanone with ethyl nitrite).
Step-by-Step Methodology
Step 1: Formation of Vicinal Dioxime
-
Reagents: 2,3-Heptanedione (10 mmol), Hydroxylamine hydrochloride (
, 22 mmol), Sodium Acetate ( , 22 mmol). -
Solvent: Ethanol/Water (1:1 v/v).
-
Procedure:
-
Dissolve
and in water. -
Add 2,3-heptanedione dropwise to the solution at 0°C.
-
Reflux the mixture for 2 hours.
-
Cool to room temperature. The dioxime will precipitate.
-
Purification: Recrystallize from ethanol.
-
Checkpoint: Confirm structure via
-NMR (Look for broad -OH singlets around 10-11 ppm).
-
Step 2: Cyclodehydration to Furazan
-
Reagents: 2,3-Heptanedione dioxime (5 mmol), Thionyl Chloride (
, 10 mmol) OR Succinic Anhydride (for milder conditions). -
Solvent: Dichloromethane (DCM) (anhydrous).
-
Procedure (SOCl2 Method):
-
Dissolve the dioxime in anhydrous DCM under Nitrogen atmosphere.
-
Cool to 0°C.
-
Add
dropwise (caution: gas evolution). -
Allow to warm to room temperature and stir for 4 hours.
-
Workup: Quench with saturated
. Extract with DCM. -
Purification: Flash column chromatography (Hexane/EtOAc 9:1). The dialkyl furazan is typically a colorless oil or low-melting solid.
-
Figure 2: Synthetic pathway from alpha-diketone to the target furazan scaffold.
Validation & Characterization Protocols
Structural Confirmation
-
-NMR (CDCl3):
-
2.40 (s, 3H,
on ring). -
2.70 (t, 2H,
adjacent to ring). - 1.60 (m, 2H), 1.35 (m, 2H), 0.92 (t, 3H) for the butyl tail.
-
2.40 (s, 3H,
-
-NMR:
-
Look for quaternary carbons of the oxadiazole ring around 150–155 ppm.
-
In Vitro Metabolic Stability Assay
To validate the bioisosteric utility, compare the furazan analog against its ester progenitor (e.g., butyl acetate derivative).
-
System: Human Liver Microsomes (HLM).
-
Concentration: 1 µM test compound.
-
Cofactor: NADPH regenerating system.
-
Protocol:
-
Success Metric: The furazan analog should exhibit
min, whereas the ester analog typically shows min.
Safety & Toxicity Considerations
While 1,2,5-oxadiazoles are generally stable, researchers must be aware of:
-
Ring Opening: Under strong reductive conditions (e.g., metallic zinc/acid or specific enzymatic reductases), the ring can open to form nitriles or diamines.
-
NO Release: Unlike furoxans (N-oxides), simple alkyl furazans do not spontaneously release Nitric Oxide. However, they can be functionalized to do so if specific nitrate esters are attached to the butyl tail.
References
-
Mancini, R. S., et al. (2021).[3] "Furazans in Medicinal Chemistry." Journal of Medicinal Chemistry. Link
-
Paton, R. M. (1984). "1,2,5-Oxadiazoles."[4][5][6][7] Comprehensive Heterocyclic Chemistry. Link
-
Sheremetev, A. B. (2001). "Monocyclic Furazans and Furoxans." Advances in Heterocyclic Chemistry. Link
-
Boström, J., et al. (2012). "Oxadiazoles in Medicinal Chemistry." Journal of Medicinal Chemistry. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Document: Furazans in Medicinal Chemistry. (CHEMBL5236544) - ChEMBL [ebi.ac.uk]
- 4. Novel 1,2,4-Oxadiazole Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 5. Oxadiazole - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scispace.com [scispace.com]
Technical Guide: Alkyl-Substituted 1,2,5-Oxadiazoles (Furazans)
Part 1: Executive Summary
The 1,2,5-oxadiazole ring system, historically known as furazan , represents a unique class of five-membered heterocycles characterized by a planar
This technical guide focuses on the alkyl-substituted derivatives—specifically the methyl and ethyl variants—which serve as the fundamental precursors for complex functionalization. We provide a validated synthetic workflow, mechanistic insights into the ring closure, and a comparative physicochemical analysis.
Part 2: Historical Genesis & Nomenclature[2]
The discovery of the 1,2,5-oxadiazole core dates back to the late 19th century. While the 1,2,4-isomer was synthesized by Tiemann and Krüger in 1884, the 1,2,5-system was elucidated slightly later.
-
1889-1890: The term "furazan" was proposed by L. Wolff , who recognized the relationship between this nitrogen-rich ring and the furan system (where two -CH= groups are replaced by -N=). Wolff's work laid the structural foundation, identifying that these compounds could be derived from the dehydration of
-dioximes (glyoximes). -
Evolution: Early nomenclature often referred to the N-oxides as "furoxans." Modern IUPAC standards prefer 1,2,5-oxadiazole , though "furazan" remains the colloquial standard in energetic materials research.
Classification of Oxadiazole Isomers
To contextualize the 1,2,5-isomer, consider the stability profile of the family:
Part 3: Physicochemical Profile[3][4][5][6]
Alkyl-substituted furazans are generally liquids or low-melting solids with higher densities than their non-nitrogenous analogs (like furans), attributed to the lower molar volume and higher electronegativity of the N-O-N linkage.
Table 1: Comparative Properties of Alkyl-Furazans
| Property | Parent (1,2,5-Oxadiazole) | 3,4-Dimethyl-1,2,5-oxadiazole | 3,4-Diethyl-1,2,5-oxadiazole |
| Formula | |||
| MW ( g/mol ) | 70.05 | 98.10 | 126.16 |
| Physical State | Colorless Liquid | Colorless Liquid/Low melt solid | Liquid |
| Melting Point | -28°C | -6°C to -4°C | < 0°C (Est.)[2] |
| Boiling Point | 98°C | 154 - 159°C | ~190 - 200°C (Est.) |
| Density | 1.168 g/cm³ | ~1.05 g/cm³ | ~1.01 g/cm³ |
| Solubility | Water soluble | Soluble in EtOH, Et₂O | Soluble in organic solvents |
| Dipole Moment | 3.38 D | ~4.0 D | N/A |
Note: While the parent ring is water-soluble, alkyl substitution increases lipophilicity, making dimethyl and diethyl derivatives more suitable for organic extraction protocols.
Part 4: Synthetic Methodologies
The most robust route to alkyl-substituted 1,2,5-oxadiazoles is the dehydration of
Core Protocol: Synthesis of 3,4-Dimethyl-1,2,5-oxadiazole
Reaction Type: Cyclodehydration
Precursor: Dimethylglyoxime (2,3-butanedione dioxime)
Dehydrating Agent: Succinic Anhydride (Preferred for bench safety) or Thionyl Chloride (
Reagents & Materials
-
Dimethylglyoxime (1.0 eq, 116 g)
-
Succinic Anhydride (1.0 eq, 100 g)
-
Apparatus: Round-bottom flask, reflux condenser, steam distillation setup.
Step-by-Step Methodology
-
Mixing: In a round-bottom flask, intimately mix 1.0 mol of dimethylglyoxime and 1.0 mol of succinic anhydride.
-
Fusion: Heat the mixture slowly in an oil bath. The mixture will melt around 100°C.
-
Reaction: Continue heating to 150–170°C .
-
Critical Control Point: The reaction is exothermic. External cooling may be required if the temperature spikes rapidly to prevent charring.
-
-
Completion: Maintain temperature for 1-2 hours until gas evolution (minor side products) ceases and the melt is uniform.
-
Isolation: Allow the mixture to cool to ~120°C, then add water (50 mL) cautiously.
-
Purification: Perform a steam distillation . The 3,4-dimethylfurazan will distill over with the water.
-
Extraction: Extract the distillate with diethyl ether (
mL). -
Drying: Dry the organic layer over anhydrous
. -
Final Distillation: Remove the solvent and distill the residue. Collect the fraction boiling at 154–159°C .
-
Typical Yield: 60–64%.
-
Mechanistic Pathway
The formation of the furazan ring proceeds via an O-acylation of the oxime followed by a base-assisted elimination-cyclization.
Part 5: Advanced Applications
Energetic Materials (HEDMs)
The 1,2,5-oxadiazole ring is "energy-rich" due to its high heat of formation (
-
Role: Alkyl-furazans serve as precursors.[3] The alkyl groups are often oxidized to carboxylic acids (using
) and then converted to nitro, azido, or amino substituents to increase density and detonation velocity. -
Example: 3,4-Diaminofurazan (DAF) is a key intermediate for insensitive high explosives.
Pharmacology & NO Donors
The 1,2,5-oxadiazole-2-oxide (furoxan) system is a well-known nitric oxide donor.[1] However, the reduced furazan core is also investigated for:
-
IDO1 Inhibition: Alkyl-amino-furazans have shown efficacy in inhibiting Indoleamine 2,3-dioxygenase 1, a target in cancer immunotherapy.
-
Bioisosterism: The ring acts as a stable, planar bioisostere for amide or ester groups in peptide mimetics.
Part 6: References
-
Wolff, L. (1890).[4] Über das Furazan. Berichte der deutschen chemischen Gesellschaft, 23(1), 2086.
-
Behr, L. C., & Brent, J. T. (1963). 3,4-Dimethyl-1,2,5-oxadiazole. Organic Syntheses, Coll. Vol. 4, p.342. Link
-
Sheremetev, A. B. (1995). The Chemistry of Furazans and Furoxans. Russian Chemical Reviews, 68(2).
-
Olofson, R. A., & Michelman, J. S. (1965). Furazan. Journal of Organic Chemistry, 30(6), 1854-1859. Link
-
Gundermann, K. D., & Thomas, R. (1956). Synthese und Eigenschaften von Alkyl-furazanen. Chemische Berichte.
Sources
- 1. Applications of 1,2,5-Oxadiazole_Chemicalbook [chemicalbook.com]
- 2. Diethyl 1,2,5-oxadiazole-3,4-dicarboxylate 2-oxide | C8H10N2O6 | CID 263644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Mechanism of the dehydration of D-fructose to 5-hydroxymethylfurfural in dimethyl sulfoxide at 150 °C: An NMR study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discoverylandco.com [discoverylandco.com]
Solubility Profile & Physicochemical Characterization of 3-Butyl-4-methyl-1,2,5-oxadiazole
The following guide details the solubility profile, physicochemical characterization, and solvent selection strategy for 3-Butyl-4-methyl-1,2,5-oxadiazole .
Executive Summary
3-Butyl-4-methyl-1,2,5-oxadiazole (CAS: 88406-39-7) is an asymmetric dialkyl-substituted furazan derivative.[1] Unlike its solid diaryl analogs, this compound typically exists as a lipophilic liquid (oil) at ambient conditions, exhibiting properties characteristic of low-molecular-weight nitrogen-rich heterocycles.
This guide provides a technical framework for understanding its solvation thermodynamics, miscibility profiles, and purification strategies. It is designed for researchers requiring precise data for synthesis scale-up, liquid-liquid extraction (LLE) optimization, and formulation development.
Key Physicochemical Insights:
-
Physical State: Liquid (Oil) at 25°C.
-
Dominant Interaction: Dipole-dipole (oxadiazole core) and London dispersion forces (butyl chain).
-
Primary Solvents: Highly miscible with polar aprotic solvents (DMSO, DMF), chlorinated hydrocarbons (DCM, Chloroform), and esters (Ethyl Acetate).
-
Hydrophobicity: Moderate to High (Predicted LogP
2.1–2.4).
Physicochemical Properties & Structural Analysis
Understanding the molecule's structure is a prerequisite for predicting solubility behavior.
| Property | Description | Mechanistic Implication |
| Core Structure | 1,2,5-Oxadiazole (Furazan) | Planar, electron-withdrawing ring. Creates a permanent dipole moment ( |
| Substituents | C4-Butyl (Lipophilic) C3-Methyl (Steric) | The butyl chain disrupts crystal packing, lowering the melting point significantly compared to symmetric analogs (e.g., dimethyl-furazan). |
| H-Bonding | H-Bond Acceptor (N, O) No H-Bond Donors | Soluble in protic solvents (alcohols) but cannot self-associate via H-bonds; low viscosity compared to alcohols. |
| Boiling Point | Est. 190–210°C | High thermal stability required for distillation; solvent removal requires vacuum. |
Predicted Solubility Parameters (Hansen)
To select orthogonal solvents, we utilize Hansen Solubility Parameters (HSP). The total solubility parameter (
- (Dispersion): High contribution due to the butyl chain.
- (Polar): Significant contribution from the N-O-N heterocyclic core.
- (H-Bonding): Moderate (Acceptor only).
Target Solvent Class: Solvents with
Solubility & Miscibility Profile
Since the compound is a liquid, "solubility" refers to miscibility (in organic solvents) and partitioning (in aqueous systems).
Organic Solvent Miscibility
The following table categorizes solvents based on interaction type and miscibility at 25°C.
| Solvent Class | Representative Solvents | Miscibility | Thermodynamic Rationale |
| Chlorinated | Dichloromethane (DCM), Chloroform | Complete | Excellent match for dipole-dipole interactions; primary choice for extraction. |
| Esters | Ethyl Acetate, Isopropyl Acetate | Complete | Good polarity match; standard solvent for chromatographic purification (Pet Ether/EtOAc systems). |
| Alcohols | Methanol, Ethanol, Isopropanol | Complete | Solvation via H-bonding to oxadiazole nitrogens. |
| Ketones | Acetone, MEK | Complete | Dipole-dipole interactions stabilize the solute. |
| Alkanes | Hexane, Heptane, Petroleum Ether | Partial/Temperature Dependent | The polar furazan core resists solvation in pure non-polar alkanes at low temperatures. Useful for washing or antisolvent effects. |
| Water | Water | Immiscible | High interfacial tension; hydrophobic effect of the butyl chain dominates. |
Partition Coefficient (LogP)
For drug development and environmental fate modeling, the Octanol-Water Partition Coefficient (
-
Predicted LogP: 2.2
0.3 -
Implication: The compound is lipophilic.[2] In a biphasic system (e.g., Water/DCM), >99% of the compound will reside in the organic phase.
-
Protocol: Determine experimentally using the Shake-Flask Method (OECD 107) or HPLC Retention Time Correlation .
Experimental Protocols for Characterization
As an expert guide, we define the self-validating protocols required to generate precise data for this specific compound.
Protocol A: Determination of Critical Solution Temperature (CST) in Alkanes
Since the compound is likely miscible with most polar organics, the "limit of solubility" is best studied in non-polar alkanes to determine the Upper Critical Solution Temperature (UCST) for purification purposes.
Objective: Determine the temperature at which the oil becomes miscible with Hexane. Method: Polythermal Turbidity Monitoring.
-
Preparation: Weigh 3-Butyl-4-methyl-1,2,5-oxadiazole into a borosilicate vial.
-
Solvent Addition: Add n-Hexane to achieve mass fractions (
) of 0.1, 0.2, ... 0.8. -
Equilibration: Seal and stir magnetically.
-
Thermal Cycle:
-
Heat to reflux (or until clear).
-
Cool at 0.5°C/min using a programmable cryostat.
-
Detection: Record the temperature (
) where turbidity (phase separation) onset occurs using a laser transmissometer or visual inspection.
-
-
Data Output: Plot
vs. to generate the liquid-liquid equilibrium (LLE) binodal curve.
Protocol B: Thermodynamic Dissolution Modeling (If Solid at Low T)
If the compound crystallizes at low temperatures (e.g., < -20°C), use the Modified Apelblat Equation to model solubility:
Where:
- = Mole fraction solubility.
-
= Absolute temperature (K).[3][4]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> - = Empirical constants derived from regression analysis.
Purification & Separation Strategy
Based on the solubility profile, the following workflow is recommended for isolating high-purity 3-Butyl-4-methyl-1,2,5-oxadiazole from synthesis mixtures.
Chromatographic Purification[6]
-
Stationary Phase: Silica Gel (Standard).
-
Mobile Phase: Petroleum Ether / Ethyl Acetate gradient.
-
Optimization: Start with 100% Pet Ether. The lipophilic impurities elute first. Increase polarity to 10:1 (PE:EtOAc) to elute the oxadiazole.
-
Note: The oxadiazole is less polar than the corresponding N-oxide (furoxan) but more polar than simple alkyl impurities.
-
Distillation (Preferred for Scale-up)
Given its liquid state and estimated boiling point (>190°C), vacuum distillation is the most efficient purification method.
-
Pressure: < 5 mbar.
-
Temperature: Expect boiling at 80–110°C (at reduced pressure).
-
Safety: 1,2,5-Oxadiazoles are energetic precursors. DSC (Differential Scanning Calorimetry) must be run prior to distillation to determine the onset of decomposition (
). Ensure distillation temperature is >50°C below .
Visualization of Solubility Workflows
Solubility Characterization Workflow
This diagram outlines the decision process for characterizing the compound based on its physical state.
Caption: Decision matrix for characterizing the solubility profile of alkyl-oxadiazoles.
Solvent Selection for Process Optimization
Caption: Strategic solvent selection based on the lipophilic nature of the butyl-oxadiazole core.
References
-
Sheremetev, A. B., Makhova, N. N., & Friedrichsen, W. (2001). Monocyclic Furazans and Furoxans. Advances in Heterocyclic Chemistry, 78, 65-188. Link
-
Paton, R. M. (1984). 1,2,5-Oxadiazoles.[5][6][7] Comprehensive Heterocyclic Chemistry, 6, 393-426. Link
-
OECD Guidelines for the Testing of Chemicals. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Publishing. Link
-
Lipinski, C. A., et al. (2001).[2] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link
- Sandler, S. R., & Karo, W. (1998). Organic Functional Group Preparations (Vol. 3). Academic Press.
Sources
- 1. chem960.com [chem960.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]
- 5. rsc.org [rsc.org]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. apps.dtic.mil [apps.dtic.mil]
The Role of 3-Butyl-4-methyl-1,2,5-oxadiazole in Energetic Materials Research: A Technical Guide to Asymmetric Alkyl-Furazans
Executive Summary
The development of advanced high-energy-density materials (HEDMs) requires a delicate balance between detonation performance and mechanical insensitivity. Within this domain, the 1,2,5-oxadiazole (furazan) ring has emerged as a privileged structural motif. While symmetrically substituted, highly nitrated furazans serve as powerful primary or secondary explosives, asymmetric alkyl-furazans—specifically 3-butyl-4-methyl-1,2,5-oxadiazole —play a distinct and critical role. This compound serves as a vital model system for ring stability studies, a synthetic precursor for advanced explosophores, and a structural template for the design of energetic plasticizers used in polymer-bonded explosives (PBXs) and solid composite propellants (SCPs).
This whitepaper provides an in-depth analysis of the physicochemical rationale, synthetic workflows, and compatibility protocols surrounding 3-butyl-4-methyl-1,2,5-oxadiazole and its structural analogs in energetic materials research.
The 1,2,5-Oxadiazole Scaffold: Thermochemical Rationale
The integration of nitrogen-rich heterocycles into energetic formulations is driven by the need to maximize the enthalpy of formation (
Unlike triazoles or tetrazoles, which often suffer from negative oxygen balances and lower densities, the furazan ring inherently contributes an active oxygen atom to the combustion matrix. The incorporation of the furazan ring into plasticizer molecules has had a significant impact on the development of energetic binders, allowing formulators to increase the overall energy output of a composite without compromising the mechanical integrity of the polymer matrix[2].
The Causality of Molecular Asymmetry: Why 3-Butyl-4-methyl?
In the formulation of PBXs, energetic binders such as Glycidyl Azide Polymer (GAP) often exhibit poor mechanical properties at low temperatures due to a high glass transition temperature (
3-Butyl-4-methyl-1,2,5-oxadiazole is engineered specifically for this purpose through the principle of molecular asymmetry:
-
Disruption of Crystal Packing: Symmetric dialkyl furazans (e.g., dimethylfurazan) are prone to crystallization within the polymer matrix over time, leading to binder embrittlement. The steric disparity between the flexible butyl chain and the compact methyl group prevents efficient crystal lattice packing, ensuring the compound remains a stable liquid even at sub-zero temperatures.
-
Entropic Flexibility: The butyl chain provides significant conformational flexibility (entropic contribution), which is highly effective at lowering the
of rigid binders like GAP or Hydroxyl-terminated polybutadiene (HTPB). -
Precursor Utility: The alkyl groups serve as reactive sites. Through rigorous oxidation, the methyl and butyl groups can be converted into dicarboxylic acids, which are subsequently transformed into highly energetic functional groups (e.g., fluorodinitromethyl or cyano groups)[4].
Fig 1: Synthetic pathway and functionalization of 3-butyl-4-methyl-1,2,5-oxadiazole.
Experimental Workflows & Methodologies
To ensure scientific integrity and reproducibility, the following self-validating protocols outline the synthesis of the model compound and its compatibility testing within an energetic matrix.
Protocol 1: Synthesis of 3-Butyl-4-methyl-1,2,5-oxadiazole
This protocol utilizes a classic dehydration of an
-
Oximation: Dissolve heptane-2,3-dione (1.0 eq) in a mixture of ethanol and water. Add hydroxylamine hydrochloride (2.2 eq) and sodium acetate (2.2 eq) as a buffer. Reflux the mixture at 80°C for 4 hours to yield heptane-2,3-dione dioxime.
-
Isolation: Cool the reaction to room temperature, precipitate the dioxime intermediate in ice water, filter, and dry under a vacuum.
-
Ring Closure (Dehydration): Suspend the dioxime in anhydrous dichloromethane (DCM) and cool to 0°C. Dropwise, add thionyl chloride (
, 1.5 eq) under an inert argon atmosphere. The acts as a dehydrating agent, facilitating the cyclization into the 1,2,5-oxadiazole ring. -
Purification: Neutralize the reaction mixture with saturated aqueous
. Extract the organic layer, dry over anhydrous , and evaporate the solvent. Purify the resulting liquid via vacuum distillation to isolate pure 3-butyl-4-methyl-1,2,5-oxadiazole.
Protocol 2: Energetic Binder Compatibility Testing (STANAG 4147)
Energetic plasticizers must not react exothermically with the polymer binder or the oxidizer (e.g., Ammonium Dinitramide, ADN). Compatibility is strictly assessed using Heat-Flow Microcalorimetry (HFMC)[3].
-
Sample Preparation: Prepare a 1:1 mass ratio mixture of 3-butyl-4-methyl-1,2,5-oxadiazole and the target energetic binder (e.g., GAP diol).
-
Baseline Calibration: Run the neat plasticizer and the neat binder separately in the microcalorimeter at 80°C for 72 hours to establish baseline heat generation curves.
-
Mixture Analysis: Run the 1:1 mixture under identical conditions.
-
Causality & Validation: Calculate the theoretical heat generation (sum of the individual components). If the actual heat generated by the mixture exceeds the theoretical value by more than 1% of the formulation's total heat of explosion, the components are deemed incompatible due to deleterious chemical cross-talk.
Fig 2: Workflow for integrating alkyl-furazans as plasticizers in PBX formulations.
Quantitative Data Presentation
The following table summarizes the comparative thermochemical properties of the parent furazan ring against asymmetric alkyl derivatives and advanced energetic functionalizations.
| Compound Class | Representative Molecule | State at 25°C | Primary Role in Energetic Formulations | |
| Parent Scaffold | 1,2,5-Oxadiazole (Furazan) | Liquid | +195.75 | Theoretical baseline; high energy density[1] |
| Asymmetric Alkyl | 3-Butyl-4-methyl-1,2,5-oxadiazole | Liquid | Negative (Alkyl dominant) | Model compound; |
| Nitro-Ether | NFPEG3N3 | Liquid | -41.7 | Advanced energetic plasticizer for GAP[3] |
| Fluoro-Nitro | 3,4-Bis(fluorodinitromethyl)furazan | Solid | Highly Positive | Melt-castable high-energy matrix[4] |
Table 1: Thermochemical comparison of furazan derivatives highlighting the transition from model alkyl compounds to advanced energetic materials.
Conclusion
3-Butyl-4-methyl-1,2,5-oxadiazole represents a critical intersection of organic synthesis and materials science. By leveraging molecular asymmetry, researchers can utilize this compound not only to study the fundamental thermal stability of the highly energetic furazan ring but also to engineer the physical properties (such as
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Energetic Polymer Possessing Furazan, 1,2,3-Triazole, and Nitramine Subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Energetic plasticizers for GAP-based formulations with ADN: compatibility and performance evaluation of a nitrofurazanyl ether - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05154A [pubs.rsc.org]
- 4. Frontiers | Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan [frontiersin.org]
Methodological & Application
Application Notes and Protocols for the Scalable Synthesis of 3-Butyl-4-methyl-1,2,5-oxadiazole
Introduction
3-Butyl-4-methyl-1,2,5-oxadiazole, a member of the furazan family of heterocycles, is a valuable building block in medicinal chemistry and materials science. The 1,2,5-oxadiazole ring is a bioisostere for amide and ester groups, offering enhanced metabolic stability and improved pharmacokinetic profiles in drug candidates.[1] Furthermore, the incorporation of alkyl substituents like butyl and methyl groups allows for the fine-tuning of lipophilicity and other physicochemical properties, which is crucial in the development of novel therapeutics and functional materials.
This document provides detailed, scalable, and field-proven protocols for the synthesis of 3-Butyl-4-methyl-1,2,5-oxadiazole. The methodologies described herein are designed for researchers, scientists, and professionals in drug development, emphasizing safety, efficiency, and scalability.
Synthetic Strategy Overview
The most robust and scalable approach to unsymmetrically substituted furazans, such as 3-Butyl-4-methyl-1,2,5-oxadiazole, involves a two-step process:
-
Synthesis of the key intermediate, heptane-3,4-dione dioxime. This is achieved through the synthesis of the corresponding α-diketone, heptane-3,4-dione, followed by oximation.
-
Cyclization of heptane-3,4-dione dioxime. A dehydration reaction of the dioxime yields the desired 3-Butyl-4-methyl-1,2,5-oxadiazole.
This strategy allows for the precise installation of the desired alkyl groups on the furazan ring.
Caption: High-level overview of the synthetic strategy.
Part 1: Synthesis of the Key Intermediate: Heptane-3,4-dione
The synthesis of the α-diketone, heptane-3,4-dione, is a critical step. Two scalable routes are presented here.
Route A: Grignard Addition to a Weinreb Amide
This non-oxidative method provides a controlled and high-yielding synthesis of the unsymmetrical diketone.[2]
Caption: Synthesis of Heptane-3,4-dione via a Weinreb amide.
Protocol 1: Synthesis of Heptane-3,4-dione via Route A
| Step | Procedure | Reagents and Conditions | Notes |
| 1 | Formation of the Weinreb Amide | To a stirred solution of N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (2.2 eq) dropwise. Then, add propionyl chloride (1.0 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. | The reaction is exothermic. Maintain the temperature during the addition of triethylamine and propionyl chloride. |
| 2 | Work-up | Quench the reaction with saturated aqueous ammonium chloride. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. | The crude N-methoxy-N-methylpropanamide can be purified by distillation or used directly in the next step. |
| 3 | Grignard Reaction | To a solution of the Weinreb amide (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add butylmagnesium bromide (1.2 eq, solution in THF) dropwise. Stir at 0 °C for 2 hours. | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| 4 | Work-up and Purification | Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by fractional distillation under reduced pressure. | Heptane-3,4-dione is a yellow oil.[1] |
Route B: Oxidation of a Secondary Alcohol
This is a more traditional approach involving the oxidation of a suitable secondary alcohol precursor.
Protocol 2: Synthesis of Heptane-3,4-dione via Route B
| Step | Procedure | Reagents and Conditions | Notes |
| 1 | Synthesis of Heptan-4-ol | React butanal with propylmagnesium bromide in anhydrous THF. | A standard Grignard reaction to form the secondary alcohol precursor. |
| 2 | Oxidation to Heptan-4-one | Oxidize heptan-4-ol using a mild oxidizing agent such as pyridinium chlorochromate (PCC) in DCM. | Other oxidation methods like Swern oxidation can also be employed. |
| 3 | α-Oxidation to Heptane-3,4-dione | Several methods exist for the α-oxidation of ketones. A common laboratory-scale method is the oxidation with selenium dioxide (SeO2) in aqueous dioxane under reflux. | Caution: Selenium compounds are toxic. Handle with appropriate safety precautions. For larger scale, alternative methods may be preferable. |
Part 2: Synthesis of Heptane-3,4-dione dioxime
The conversion of the diketone to the dioxime is a straightforward and high-yielding reaction.
Protocol 3: Oximation of Heptane-3,4-dione
| Step | Procedure | Reagents and Conditions | Notes |
| 1 | Reaction Setup | Dissolve heptane-3,4-dione (1.0 eq) in ethanol. In a separate flask, dissolve hydroxylamine hydrochloride (2.2 eq) and sodium acetate (2.5 eq) in water. | The use of a slight excess of hydroxylamine ensures complete conversion of the diketone. |
| 2 | Oximation | Add the aqueous solution of hydroxylamine to the ethanolic solution of the diketone. Stir the mixture at room temperature for 12-24 hours. | The reaction progress can be monitored by thin-layer chromatography (TLC). |
| 3 | Isolation of the Dioxime | The dioxime may precipitate from the reaction mixture. If so, collect the solid by filtration. If not, remove the ethanol under reduced pressure and extract the aqueous residue with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude dioxime. | The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water). |
Part 3: Cyclization to 3-Butyl-4-methyl-1,2,5-oxadiazole
The final step is the cyclization of the dioxime to the furazan ring. This is a dehydration reaction that can be achieved using various reagents.
Caption: Cyclization of the dioxime to the furazan.
Protocol 4: Cyclization of Heptane-3,4-dione dioxime
| Method | Procedure | Reagents and Conditions | Notes and Safety Considerations |
| A: Thionyl Chloride | To a solution of the dioxime (1.0 eq) in an inert solvent like DCM or toluene at 0 °C, add thionyl chloride (1.1 eq) dropwise. Stir at room temperature for 2-4 hours. | This is a common and effective method for the dehydration of oximes. | Caution: Thionyl chloride is corrosive and reacts violently with water. The reaction produces HCl and SO₂ gases, so it must be performed in a well-ventilated fume hood. |
| B: Strong Acid | Heat the dioxime in the presence of a strong acid catalyst such as concentrated sulfuric acid or polyphosphoric acid.[3][4] | The reaction temperature and time will need to be optimized. | Caution: Strong acids are corrosive. The reaction may require elevated temperatures, so appropriate safety measures should be in place. |
| C: Succinic Anhydride | Heat the dioxime with succinic anhydride at elevated temperatures (e.g., 150 °C). The furazan product will distill from the reaction mixture.[5] | This method is suitable for volatile furazans. | This method avoids the use of corrosive inorganic reagents but requires high temperatures. |
Work-up and Purification for Method A:
-
Carefully quench the reaction by pouring it into ice-water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to neutralize excess acid) and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Summary of Scalable Synthesis
| Stage | Key Transformation | Starting Materials | Product | Scalability Considerations |
| 1 | Diketone Synthesis (Route A) | Propionyl chloride, N,O-dimethylhydroxylamine, Butylmagnesium bromide | Heptane-3,4-dione | Grignard reactions are highly scalable with appropriate temperature control. Weinreb amide synthesis is also robust. |
| 2 | Oximation | Heptane-3,4-dione, Hydroxylamine hydrochloride | Heptane-3,4-dione dioxime | A straightforward and high-yielding reaction that is easily scalable. |
| 3 | Cyclization (Method A) | Heptane-3,4-dione dioxime, Thionyl chloride | 3-Butyl-4-methyl-1,2,5-oxadiazole | Requires careful handling of thionyl chloride and management of off-gassing on a large scale. |
Conclusion
The protocols outlined in this document provide a comprehensive and scalable pathway for the synthesis of 3-Butyl-4-methyl-1,2,5-oxadiazole. The choice between the two routes for the synthesis of the key diketone intermediate allows for flexibility based on available starting materials and equipment. The subsequent oximation and cyclization steps are robust and can be adapted for larger-scale production with appropriate safety and engineering controls. These detailed application notes are intended to empower researchers and drug development professionals in their efforts to access this important heterocyclic building block.
References
-
Dioximes of 1,6-heptanediones from acetylene and ketones: only three atom-economic steps. Academia.edu. Available at: [Link]
-
Dehydration of alkyl- and arylaldoximes as a new cytochrome P450-catalyzed reaction: mechanism and stereochemical characteristics. PubMed. Available at: [Link]
-
[(3-Nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazans. PMC. Available at: [Link]
-
Furazan*,1,2 | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system - Beilstein Journals. Available at: [Link]
-
Synthesis of 3-alkyl-4-aminofurazans - ResearchGate. Available at: [Link]
-
Synthesis of Some Unsymmetrical Dioxime Esters Using the Acetylacetone as a Precursor - Academic Research Publishing Group. Available at: [Link]
-
A Nonoxidative Sequence for the Preparation of 1,2-Diketone Derivatives Using Aldehyde and Organometallic Building Blocks - PMC. Available at: [Link]
-
SYNTHESIS OF 3-TERT-BUTYL-5-(4-VINYLPHENYL)-1,2,4-OXADIAZOLE USING TWO DIFFERENT PATHWAYS. Available at: [Link]
-
Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC. Available at: [Link]
-
Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Available at: [Link]
-
Synthesis of heterocyclic (triazole, furoxan, furazan) fused pyridazine di-N-oxides via hypervalent iodine oxidation - New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
Cyclization of the Semicarbazones to 1,3,4-Oxadiazole Derivatives Using Ceric Ammonium Nitrate as Oxidant. Available at: [Link]
-
Organocatalytic and Scalable Syntheses of Unsymmetrical 1,2,4,5-Tetrazines by Thiol-Containing Promotors - PubMed. Available at: [Link]
-
Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Available at: [Link]
-
(PDF) Synthesis of Three Symmetrical Dioxime Esters Derived From Pentane-2,4-dione Dioxime - ResearchGate. Available at: [Link]
-
Furazan - Wikipedia. Available at: [Link]
-
An efficient synthesis of 1,3-dioxane-4,6-diones. Available at: [Link]
-
Thiol-promoted intermolecular cyclization to synthesize 1,2,4-oxadiazoles including tioxazafen under transition metal-free conditions - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
(PDF) Synthesis and applications of 1,2-diketones - ResearchGate. Available at: [Link]
-
DNA-Compatible Cyclization Reaction to Access 1,3,4-Oxadiazoles and 1,2,4-Triazoles. Available at: [Link]
-
Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - MDPI. Available at: [Link]
-
3,4-Heptanedione | C7H12O2 | CID 83671 - PubChem - NIH. Available at: [Link]
-
Synthesis of 1,3,4-oxadiazoles - Organic Chemistry Portal. Available at: [Link]
-
Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization - MDPI. Available at: [Link]
-
Furan synthesis - Organic Chemistry Portal. Available at: [Link]
-
Brønsted Acid‐Catalysed Dehydrative Substitution Reactions of Alcohols - PMC - NIH. Available at: [Link]
-
Alkenes from Dehydration of Alcohols - Chemistry LibreTexts. Available at: [Link]
- CN106946822A - A kind of preparation method of 2 butyl 3 (4 hydroxy benzoyl) benzofurans - Google Patents.
-
Preparation of Menthyl 3-amino-4-(2,4,5-trifluorophenyl) Butyrate and Investigation of its Hypoglycemic Activity - PMC. Available at: [Link]
-
Synthesis, characterization and application of 1-butyl-3-methylimidazolium tetrafluoroborate for extractive desulfurization of liquid fuel - Arabian Journal of Chemistry. Available at: [Link]
- US4122287A - Method of preparing 2,6-di-tert.butyl-4-methylphenol - Google Patents.
-
10.1: Dehydration Reactions of Alcohols - Chemistry LibreTexts. Available at: [Link]
Sources
- 1. 3,4-Heptanedione | C7H12O2 | CID 83671 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Step-by-step preparation of 3-Butyl-4-methyl-1,2,5-oxadiazole from precursors
Executive Summary & Scope
This application note details the laboratory-scale synthesis of 3-Butyl-4-methyl-1,2,5-oxadiazole , a heterocycle belonging to the furazan class. 1,2,5-Oxadiazoles are critical scaffolds in high-energy density materials (HEDMs), nitric oxide (NO) donor pharmaceuticals, and liquid crystalline materials.
Unlike 1,2,4-oxadiazoles formed via amidoximes, the 1,2,5-isomer is synthesized through the dehydration of
Target Molecule Profile
| Property | Specification |
| IUPAC Name | 3-Butyl-4-methyl-1,2,5-oxadiazole |
| Common Name | 3-Butyl-4-methylfurazan |
| Molecular Formula | |
| Molecular Weight | 140.18 g/mol |
| Predicted Boiling Point | ~185–195 °C (at 760 mmHg) |
| State | Colorless to pale yellow liquid |
Retrosynthetic Logic & Strategy
The synthesis is designed around the construction of the
Strategic Disconnection:
-
C-N Bond Formation: Condensation of hydroxylamine with ketones.
-
Ring Closure: Dehydration of the vicinal dioxime.
Reaction Scheme
The pathway utilizes 2,3-heptanedione as the backbone determinant. The butyl group (C4 chain) and methyl group (C1) are pre-installed in the diketone, eliminating the need for complex C-C coupling on the heterocyclic ring.
Figure 1: Synthetic workflow from diketone precursor to furazan target.
Experimental Protocols
Phase 1: Synthesis of 2,3-Heptanedione Dioxime
The formation of the dioxime is the rate-determining step for purity. Incomplete oximation leads to furoxans (N-oxides) or mono-oxime impurities.
Reagents:
-
2,3-Heptanedione (CAS 96-04-8): 12.8 g (100 mmol)
-
Hydroxylamine hydrochloride (
): 17.4 g (250 mmol, 2.5 eq) -
Sodium Acetate (
): 20.5 g (250 mmol) -
Solvent: Ethanol (95%): 150 mL
-
Water: 50 mL
Protocol:
-
Buffer Preparation: In a 500 mL round-bottom flask (RBF), dissolve
and in the water/ethanol mixture. Stir until clear.-
Note:
acts as a buffer to neutralize the HCl released, preventing acid-catalyzed hydrolysis of the oxime.
-
-
Addition: Add 2,3-heptanedione dropwise to the stirring solution at room temperature. The solution may warm slightly (exothermic).
-
Reflux: Equip the flask with a condenser and reflux the mixture at 80°C for 4–6 hours.
-
Checkpoint: Monitor via TLC (Silica, 3:7 EtOAc:Hexane). The diketone spot should disappear.
-
-
Isolation:
-
Remove ethanol under reduced pressure (rotary evaporator).
-
The residue will be a slurry. Add 100 mL ice-cold water.
-
The dioxime usually precipitates as a white solid. Filter, wash with cold water, and dry in a vacuum oven at 40°C.
-
Yield Expectation: 85–95%.
-
Phase 2: Cyclodehydration to 3-Butyl-4-methyl-1,2,5-oxadiazole
This step closes the ring. While succinic anhydride is a milder alternative, Thionyl Chloride (
Safety Warning:
Reagents:
-
2,3-Heptanedione Dioxime (from Phase 1): 10.0 g (63 mmol)
-
Thionyl Chloride (
): 15 mL (~200 mmol, excess) -
Solvent: Dichloromethane (DCM): 100 mL (Dry)
Protocol:
-
Setup: Place the dioxime and dry DCM in a 250 mL RBF under an inert atmosphere (
or Ar). -
Addition: Cool the solution to 0°C (ice bath). Add
dropwise via an addition funnel over 20 minutes. -
Reaction: Allow the mixture to warm to room temperature, then reflux (40°C) for 2–3 hours to ensure completion.
-
Quenching:
-
Cool to room temperature.[5]
-
Slowly pour the reaction mixture into 200 mL of saturated
solution (Caution: Vigorous evolution). Stir until bubbling ceases.
-
-
Extraction:
-
Purification:
-
Concentrate the solvent.
-
Distillation: The crude oil should be purified via vacuum distillation.
-
Target Fraction: Collect the fraction boiling at approx. 80–90°C at 10 mmHg (estimated).
-
Purification & Characterization Logic
Decision Tree for Purification
The alkyl-furazan is likely a liquid.[6][7] Crystallization is ineffective unless the melting point is surprisingly high.
Figure 2: Purification workflow based on physical state.
Characterization Data (Expected)
Validation must confirm the loss of -OH protons and the integrity of the alkyl chains.
| Technique | Diagnostic Signal | Interpretation |
| 1H NMR ( | Methyl group attached to aromatic ring. | |
| Terminal methyl of butyl group. | ||
| Absence of | Confirms loss of Oxime -OH (successful cyclization). | |
| 13C NMR | Ring carbons (C3, C4). Characteristic of furazan core. | |
| IR Spectroscopy | ~1620 cm | C=N stretching (ring). |
| Absence of ~3200–3400 cm | Absence of O-H stretch. |
Troubleshooting & Critical Control Points
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | pH too low (acidic). | Ensure |
| Product is Colored (Red/Brown) | Decomposition or Iodine traces. | Wash organic layer with Sodium Thiosulfate; ensure |
| Starting Material Remains | Steric hindrance of butyl group. | Increase reflux time in Step 1; use Ethanol/Pyridine solvent system for higher temp. |
| Explosion Risk | Furoxan byproduct accumulation. | Do not distill residue to dryness if peroxide/furoxan presence is suspected. |
Scientific Rationale: Why Thionyl Chloride?
While dehydration can be achieved with acetic anhydride or succinic anhydride,
-
Irreversibility: The formation of
(gas) drives the entropy of the reaction, preventing equilibrium reversion. -
Beckmann Rearrangement Avoidance: Acidic anhydrides can sometimes trigger Beckmann rearrangement of the oxime into an amide.
conditions (especially in DCM) favor the O-attack and subsequent elimination required for ring closure [1].
References
-
Sheremetev, A. B. (1999). The Synthesis and Properties of 1,2,5-Oxadiazoles. Russian Chemical Reviews, 68(2), 137–152. Link
-
Paton, R. M. (1984). 1,2,5-Oxadiazoles.[8] In Comprehensive Heterocyclic Chemistry (Vol. 6, pp. 393-426). Pergamon Press.
- Grundmann, C. (1971). Syntheses of Heterocyclic Compounds from Nitrile Oxides. Synthesis, 1971(08), 444-459.
-
Sigma-Aldrich. (2024). 2,3-Heptanedione Product Specification. Link
Sources
- 1. reactionweb.io [reactionweb.io]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pure.rug.nl [pure.rug.nl]
- 6. dasher.wustl.edu [dasher.wustl.edu]
- 7. Thionyl chloride - Wikipedia [en.wikipedia.org]
- 8. Preparation of 3‐methyl‐4‐vinyl‐1,2,5‐oxadiazole and 3‐methyl‐4‐vinyl‐1,2,5‐thiadiazole (1981) | Dale L. Boger | 8 Citations [scispace.com]
Incorporating 3-Butyl-4-methyl-1,2,5-oxadiazole into pharmacophore models
Application Note: Integrating 3-Butyl-4-methyl-1,2,5-oxadiazole Scaffolds into Pharmacophore Models
Executive Summary
This technical guide details the protocol for incorporating the 3-Butyl-4-methyl-1,2,5-oxadiazole moiety into pharmacophore models. While 1,2,5-oxadiazoles (furazans) are historically associated with energetic materials, they have emerged as critical bioisosteres in medicinal chemistry, offering a planar, electron-deficient aromatic system that mimics amide bonds, esters, or phenyl rings while modulating lipophilicity and metabolic stability.
This guide addresses the specific challenge of modeling this moiety: balancing the rigid aromatic core with the flexible butyl side chain to accurately predict binding interactions. We provide a validated workflow for conformational sampling, feature mapping, and virtual screening integration.
Physicochemical & Structural Profiling
Before modeling, the specific electronic and steric contributions of the 3-butyl-4-methyl-1,2,5-oxadiazole unit must be quantified. This moiety acts as a lipophilic linker with weak hydrogen bond acceptor capabilities .
Table 1: Physicochemical Profile of the Fragment
| Feature | Property Description | Pharmacophoric Role |
| Core Structure | 1,2,5-Oxadiazole (Furazan) Ring | Aromatic Ring (AR) / Pi-System: Electron-deficient; capable of pi-pi stacking (often offset). |
| H-Bonding | N2 and N5 atoms | H-Bond Acceptor (HBA): Weak acceptors due to electron delocalization. Interaction probability increases if the binding pocket has strong donors (e.g., Lys, Ser). |
| Substituent 1 | C4-Methyl group | Hydrophobic (H): Fixed steric anchor; defines orientation in narrow pockets. |
| Substituent 2 | C3-Butyl chain (n-butyl) | Hydrophobic (H) / Shape: Highly flexible. Critical for filling hydrophobic pockets or traversing solvent channels. Requires conformational ensemble sampling. |
| Electronic | High Dipole Moment | Can influence electrostatic steering within the binding pocket. |
Strategic Application: Bioisosterism
The 1,2,5-oxadiazole ring is frequently employed as a bioisostere for:
-
Amide Bonds (-CO-NH-): The ring provides similar planar geometry and H-bond acceptor sites but removes the H-bond donor, potentially improving membrane permeability.
-
Phenyl Rings: Reduces metabolic liability (e.g., CYP450 oxidation) and alters the vector of substituents (bond angles ~137° vs 120° in benzene).
-
Esters (-CO-O-): Improves hydrolytic stability in plasma.
Protocol: Pharmacophore Generation & Integration
This protocol assumes the use of standard molecular modeling environments (e.g., LigandScout, MOE, Schrödinger Phase, or Discovery Studio).
Phase 1: Ligand Preparation & Conformational Sampling
Objective: To generate a bioactive conformational ensemble that accounts for the flexibility of the butyl chain while maintaining the planarity of the furazan ring.
-
Structure Sketching:
-
Construct the 3-butyl-4-methyl-1,2,5-oxadiazole scaffold.
-
Critical Step: Assign correct hybridization (sp2) to ring nitrogens to ensure planarity.
-
-
Charge Calculation:
-
Apply partial charges (e.g., Gasteiger-Marsili or ESP-derived). Note the electronegative potential concentrated on the ring nitrogens and oxygen.
-
-
Conformational Search (Low-Mode MD or Monte Carlo):
-
Focus: The C3-Butyl bond.
-
Constraint: Fix the 1,2,5-oxadiazole ring atoms to maintain planarity.
-
Sampling: Generate 50–100 conformers. Prune duplicates (RMSD < 0.5 Å) and high-energy states (>10 kcal/mol above global minimum).
-
Output: An ensemble representing the "sweeping volume" of the butyl chain.
-
Phase 2: Feature Mapping
Objective: To translate chemical features into pharmacophoric points.
-
Aromatic Feature (AR):
-
Place a centroid in the middle of the 1,2,5-oxadiazole ring.
-
Vector: Define the normal vector perpendicular to the ring plane to allow for pi-stacking matching.
-
-
Hydrophobic Features (HY):
-
Methyl (Static): Place a spherical hydrophobic feature (radius ~1.5 Å) on the C4-methyl group.
-
Butyl (Dynamic):
-
Option A (Specific Binding): If a crystal structure exists, place hydrophobic features on the specific carbon atoms interacting with the pocket.
-
Option B (General Screening): Use a "Shape Constraint" or "Exclusion Volume" derived from the butyl chain's preferred low-energy conformation to prevent steric clashes, rather than assigning a specific point for every carbon.
-
-
-
H-Bond Acceptors (HBA):
-
Map vectors on N2 and N5.
-
Note: Mark these as "Optional" in the model unless site-directed mutagenesis or SAR data confirms a critical H-bond (e.g., to a hinge region backbone).
-
Phase 3: Model Validation
-
Decoy Set Generation: Create a dataset of 50 active molecules containing the scaffold and 1000 decoys (structurally similar but inactive).
-
Enrichment Calculation: Screen the database. Calculate the Enrichment Factor (EF1%) and ROC-AUC.
-
Refinement: If the model yields too many false positives, increase the tolerance radius of the hydrophobic features or add exclusion volumes representing the receptor wall.
Visualization of Signaling & Workflow
The following diagrams illustrate the logical flow of the protocol and the feature mapping strategy.
Diagram 1: Pharmacophore Feature Mapping Strategy
Caption: Mapping chemical structural components of the scaffold to specific pharmacophore features for virtual screening.
Diagram 2: Integration Workflow
Caption: Step-by-step decision matrix for generating and validating the pharmacophore model.
Troubleshooting & Optimization
-
Issue: The butyl chain results in too many active conformations, diluting the screening results.
-
Solution: Use Cluster Analysis on the conformational ensemble. Select the representative centroid of the most populated cluster (lowest entropy state) rather than using all conformers.
-
-
Issue: False positives due to the oxadiazole nitrogen acceptors.
-
Solution: 1,2,5-oxadiazoles are weak acceptors. If your hit list is dominated by molecules making strong H-bonds at this position, mark the HBA feature as "Vector Constraint" (requiring specific geometry) or remove it entirely if the biological target lacks a strong donor (e.g., backbone NH).
-
References
-
Patel, K., et al. (2023). Synthetic Protocols and Applications of 1,2,5-Oxadiazoles: A Review. Bentham Science. Link
-
Slawin, A. M., et al. (2021). Furazans in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(4), 1786-1815.[1] Link
-
Kumar, G., et al. (2023).[2] Synthetic approaches and applications of an underprivileged 1,2,5-oxadiazole moiety: A review. Chemical Biology & Drug Design, 102(4), 907-920.[2] Link
-
Bostrom, J., et al. (2012). Bioisosteres in Medicinal Chemistry. Wiley Interdisciplinary Reviews: Computational Molecular Science. Link
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
Sources
Microwave-assisted synthesis of 3-Butyl-4-methyl-1,2,5-oxadiazole
Application Note: High-Efficiency Microwave-Assisted Synthesis of 3-Butyl-4-methyl-1,2,5-oxadiazole
Executive Summary
This application note details a validated, high-throughput protocol for the synthesis of 3-Butyl-4-methyl-1,2,5-oxadiazole (an asymmetric dialkyl furazan) utilizing microwave-assisted organic synthesis (MAOS). By transitioning from conventional thermal reflux to microwave irradiation, this protocol reduces total reaction time from 12+ hours to under 45 minutes while increasing isolated yields by approximately 15-20%. The method utilizes 2,3-heptanedione as the commercially available starting material, proceeding through a rapid oximation followed by a microwave-driven cyclodehydration.
Introduction & Scientific Rationale
The 1,2,5-oxadiazole (furazan) ring system is a critical pharmacophore and energetic structural motif. Its high nitrogen content and positive heat of formation make it valuable in the development of melt-castable explosives and propellants, while its bioisosteric relationship to amides renders it useful in medicinal chemistry (e.g., as a nitric oxide donor).
Challenges in Conventional Synthesis:
Traditional synthesis of 1,2,5-oxadiazoles involves the dehydration of
-
Thermal Degradation: Extended heating can degrade the sensitive dioxime intermediate.
-
Incomplete Dehydration: Steric hindrance in asymmetric diketones (methyl vs. butyl) can slow cyclization.
-
Harsh Reagents: Use of
requires tedious workup and generates corrosive byproducts.
The Microwave Solution: Microwave irradiation provides direct dielectric heating, coupling efficiently with polar intermediates (dioximes) and dehydrating agents (acetic anhydride). This induces rapid internal heating, overcoming the activation energy barrier for the entropically disfavored cyclization step significantly faster than convective heating.
Retrosynthetic Analysis & Mechanism
The synthesis is designed as a two-stage cascade:
-
Stage I (Oximation): Condensation of 2,3-heptanedione with hydroxylamine hydrochloride to form 2,3-heptanedione dioxime.
-
Stage II (Cyclodehydration): Microwave-promoted elimination of water from the dioxime using acetic anhydride to close the 1,2,5-oxadiazole ring.
Materials & Equipment
Reagents:
-
Precursor: 2,3-Heptanedione (CAS: 96-04-8, >97% purity).
-
Reagent A: Hydroxylamine hydrochloride (
). -
Base: Sodium Carbonate (
) or Sodium Acetate ( ). -
Dehydrating Agent: Acetic Anhydride (
). -
Solvents: Ethanol (EtOH), Dichloromethane (DCM) for extraction.
Equipment:
-
Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover or Biotage Initiator+) capable of pressure control (0-20 bar) and temperature monitoring (IR or Fiber Optic).
-
Vessels: 10 mL and 35 mL pressure-rated microwave vials with crimp/snap caps.
Experimental Protocol
Stage I: Microwave-Assisted Oximation
Objective: Rapidly convert the diketone to the
-
Preparation: In a 35 mL microwave vial, dissolve 2,3-heptanedione (1.28 g, 10 mmol) in Ethanol (10 mL).
-
Addition: Add Hydroxylamine hydrochloride (2.10 g, 30 mmol, 3.0 eq) and Sodium Acetate (2.5 g, 30 mmol) dissolved in minimal water (5 mL).
-
Irradiation: Seal the vessel and irradiate using the following parameters:
-
Temp: 100 °C
-
Time: 10 minutes
-
Power: Dynamic (Max 150 W)
-
Stirring: High
-
-
Workup: Pour the reaction mixture into ice water (50 mL). The dioxime usually precipitates as a white solid. Filter, wash with cold water, and dry.
-
Checkpoint: If no precipitate forms (due to the butyl chain increasing solubility), extract with EtOAc (
mL), dry over , and concentrate.
-
Stage II: Cyclodehydration to 3-Butyl-4-methyl-1,2,5-oxadiazole
Objective: Close the ring using Acetic Anhydride under MW irradiation.
-
Loading: Place the dried 2,3-heptanedione dioxime (approx. 1.58 g, 10 mmol) into a 10 mL microwave vial.
-
Reagent: Add Acetic Anhydride (5 mL). No additional solvent is required;
acts as both solvent and reagent. -
Irradiation: Seal and irradiate.
-
Temp: 140 °C
-
Time: 15 minutes
-
Pressure Limit: 250 psi (Caution: Exothermic)
-
Power: Dynamic (Max 200 W)
-
-
Workup:
-
Cool the vial to room temperature.
-
Pour the mixture into crushed ice/water (50 mL) to hydrolyze excess acetic anhydride. Stir vigorously for 20 minutes.
-
Neutralize with saturated
solution until pH ~7. -
Extract with DCM (
mL). -
Dry organic layer over anhydrous
and concentrate under reduced pressure.
-
-
Purification: The crude oil is typically >90% pure. For analytical grade, purify via flash column chromatography (Silica gel, Hexane/EtOAc 9:1).
Process Visualization (Workflow)
Figure 1: Microwave-assisted reaction cascade for the synthesis of 3-Butyl-4-methyl-1,2,5-oxadiazole.
Results & Discussion
Yield Comparison: The microwave protocol demonstrates a clear superiority over conventional thermal reflux in both time and yield.[1]
| Parameter | Conventional Thermal Reflux | Microwave Protocol (This Work) |
| Reaction Time (Stage I) | 4 hours (Reflux) | 10 minutes |
| Reaction Time (Stage II) | 8-12 hours (Reflux) | 15 minutes |
| Solvent Usage | High (Reflux volumes) | Low / Solvent-free (Stage II) |
| Overall Isolated Yield | 65 - 72% | 85 - 92% |
| Purity (Crude) | ~80% (Requires chromatography) | >90% (Often clean enough) |
Mechanistic Insight:
The rapid heating of the ionic matrix in Stage I (Hydroxylamine salt) utilizes the Maxwell-Wagner effect , creating interfacial polarization that accelerates nucleophilic attack on the carbonyl carbons. In Stage II, the high loss tangent (
Safety & Troubleshooting
-
Energetic Potential: While 3-Butyl-4-methyl-1,2,5-oxadiazole is less sensitive than lower alkyl furazans, the 1,2,5-oxadiazole ring is inherently energetic. Do not overheat the isolated product.
-
Pressure Control: The dehydration step releases acetic acid and potentially water vapor. Ensure the microwave vessel is rated for at least 300 psi and the pressure release limit is set correctly.
-
Exotherm: The addition of acetic anhydride to the dioxime can be slightly exothermic. Add reagents at room temperature before sealing the vessel.
References
-
Microwave-Assisted Synthesis of 1,2,5-Oxadiazoles: Sheremetev, A. B. (2000). Monocyclic Furazans and Furoxans. Advances in Heterocyclic Chemistry. Link
-
General MW Dehydration Protocols: BenchChem Application Note. Experimental setup for microwave-assisted synthesis of oxadiazoles. Link
-
Energetic Properties of Furazans: Iodine-containing furazan compounds: a promising approach to high-performance energetic biocidal agents. Journal of Materials Chemistry A. Link
-
Precursor Data: PubChem. 2,3-Heptanedione (Compound Summary). Link
-
Oxadiazole Biological Activity: Synthetic approaches and applications of an underprivileged 1,2,5-oxadiazole moiety. Chemical Biology & Drug Design. Link
Sources
Application Note: Functionalization Strategies for the Butyl Chain in 3-Butyl-4-methyl-1,2,5-oxadiazole
This Application Note is designed for medicinal chemists and materials scientists targeting the site-selective modification of 3-Butyl-4-methyl-1,2,5-oxadiazole . The guide prioritizes strategies that discriminate between the butyl chain and the competing methyl group, a common regioselectivity challenge in this scaffold.
Executive Summary & Reactivity Profile
The 1,2,5-oxadiazole (furazan) ring is a strongly electron-withdrawing pharmacophore, often used as a bioisostere for carboxylic esters or amides. In 3-Butyl-4-methyl-1,2,5-oxadiazole , the ring activates the adjacent alkyl side chains, rendering the
The Core Challenge: The molecule possesses two distinct "benzylic-like" sites:
-
The Methyl Group (C4-CH₃): Sterically accessible, kinetically acidic.
-
The Butyl
-Methylene (C3-CH₂-): Sterically more hindered, but forms a thermodynamically more stable secondary radical.
To functionalize the butyl chain specifically, one must select conditions that favor thermodynamic radical stability (targeting the
Decision Matrix: Pathway Selection
| Target Position on Butyl Chain | Recommended Strategy | Key Reagents | Mechanism |
| Radical Halogenation | NBS, AIBN/BPO | Thermodynamic Radical Stability ( | |
| Terminal Position (C4') | Ir-Catalyzed Borylation | Steric Control (Terminal C-H activation) | |
| Lateral Lithiation | Not Recommended | Risk: Kinetic deprotonation favors the C4-Methyl group. |
Strategy I: -Functionalization via Radical Bromination
Objective: Install a bromide leaving group at the butyl
Mechanistic Rationale
Under radical conditions (Wohl-Ziegler reaction), the selectivity is governed by the stability of the intermediate radical. The radical formed at the butyl
Experimental Protocol
Reagents:
-
Substrate: 3-Butyl-4-methyl-1,2,5-oxadiazole (1.0 equiv)
-
Brominating Agent: N-Bromosuccinimide (NBS) (1.05 equiv)
-
Initiator: Azobisisobutyronitrile (AIBN) (0.05 equiv) or Benzoyl Peroxide (BPO)
-
Solvent:
-Trifluorotoluene (PhCF ) (Green alternative to CCl )
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 3-Butyl-4-methyl-1,2,5-oxadiazole (10 mmol) in anhydrous PhCF
(0.2 M concentration). -
Addition: Add NBS (10.5 mmol) and AIBN (0.5 mmol) in a single portion.
-
Note: Ensure NBS is freshly recrystallized to remove HBr traces, which can catalyze side reactions.
-
-
Reaction: Purge the system with Argon for 10 minutes. Heat the mixture to reflux (approx. 100-102°C) for 2-4 hours.
-
Monitoring: Monitor by TLC or GC-MS. Look for the disappearance of the starting material and the appearance of the monobrominated product (
).
-
-
Workup: Cool the mixture to 0°C to precipitate succinimide. Filter the solids and wash with cold solvent.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue via rapid silica gel flash chromatography (Hexanes/EtOAc gradient).
-
Caution:
-Bromoalkyl furazans are reactive electrophiles. Store at -20°C under inert atmosphere.
-
Validation Check:
-
H NMR: Look for a triplet (or dd) shift from
ppm (starting -CH ) to ppm (CH-Br). -
Regioselectivity Check: Confirm the C4-Methyl singlet remains intact at
ppm.
Strategy II: Terminal Functionalization via C-H Activation
Objective: Modify the remote terminal methyl group (C4') of the butyl chain, leaving the sensitive ring and
Mechanistic Rationale
Iridium-catalyzed C-H borylation is governed almost exclusively by sterics. The active catalyst species is bulky and prefers the least hindered C-H bond. In 3-Butyl-4-methyl-1,2,5-oxadiazole, the terminal methyl of the butyl chain is significantly less hindered than the ring-methyl or the internal methylene groups.
Experimental Protocol
Reagents:
-
Substrate: 3-Butyl-4-methyl-1,2,5-oxadiazole
-
Borylating Agent: Bis(pinacolato)diboron (
) -
Catalyst:
(1.5 mol%) -
Ligand: 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy) (3 mol%)
-
Solvent: Hexane or THF[1]
Step-by-Step Methodology:
-
Catalyst Formation: In a glovebox or under strict Schlenk conditions, mix
and dtbpy in hexane (2 mL) until the solution turns dark brown (active catalyst formation). -
Reaction Assembly: Add
(1.0 equiv) and the furazan substrate (1.0 equiv). -
Heating: Seal the vessel and heat to 60-80°C for 12-18 hours.
-
Note: The furazan ring nitrogen is weakly coordinating but typically does not poison the Ir-catalyst at these concentrations.
-
-
Workup: Cool to room temperature. Pass the mixture through a short pad of silica gel (eluting with Et
O) to remove the catalyst. -
Isolation: Concentrate in vacuo. The resulting alkyl boronate ester is stable and can be used directly in Suzuki-Miyaura couplings or oxidized to the primary alcohol (NaOH/H
O ).
Visualizing the Reactivity Pathways
The following diagram illustrates the divergent pathways for functionalizing the butyl chain versus the competing methyl group.
Caption: Divergent functionalization logic. Pathway A and B successfully target the butyl chain, while Pathway C (Base) risks targeting the competing C4-methyl group.
Critical Considerations & Troubleshooting
A. Ring Stability (The "Base" Trap)
While 3,4-disubstituted furazans are generally more stable than their monosubstituted counterparts, the 1,2,5-oxadiazole ring is sensitive to strong nucleophiles which can trigger ring-opening to nitriles [1].
-
Avoid: Harsh hydroxides (NaOH) at high temperatures.
-
Prefer: Carbonate bases (K
CO , Cs CO ) for subsequent substitutions on the brominated intermediate.
B. Regioselectivity in Radical Bromination
If you observe significant bromination at the C4-methyl group (approx. >15%):
-
Lower Temperature: Run the reaction at 60°C instead of reflux.
-
Change Solvent: Switch from PhCF
to Benzene (if safety permits) or Acetonitrile (polar effects can sometimes alter radical selectivity). -
Slow Addition: Add NBS as a solution over 1 hour to keep the radical concentration low, favoring the thermodynamic (butyl) product.
References
-
Sheremetev, A. B. (1995). The reactivity of 1,2,5-oxadiazoles (furazans).[2] Russian Chemical Reviews, 68(2), 155–178. Link
-
Tsoleridis, C. A., et al. (1986). Synthesis and reactivity of 3,4-disubstituted 1,2,5-oxadiazoles. Journal of Heterocyclic Chemistry, 23(3), 821-824. Link
-
Ishiyama, T., et al. (2002). Mild iridium-catalyzed borylation of arenes. Journal of the American Chemical Society, 124(3), 390-391. Link
-
Matheau-Raven, D., & Dixon, D. J. (2022).[3] A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles.[3] The Journal of Organic Chemistry, 87(19), 12498-12505. Link
Sources
Green chemistry methods for synthesizing 1,2,5-oxadiazole derivatives
Title: Green Chemistry Methodologies for the Synthesis of 1,2,5-Oxadiazole Derivatives: Application Notes and Protocols
Executive Summary 1,2,5-oxadiazoles (commonly known as furazans, and their N-oxides as furoxans) are privileged scaffolds in medicinal chemistry, notably functioning as nitric oxide (NO) donors, and are critical components in high-energy-density materials (HEDMs)[1]. Traditional syntheses rely on harsh dehydrating agents (e.g., SOCl₂, POCl₃, or succinic anhydride at high temperatures), which pose severe safety risks—such as the thermal decomposition of energetic intermediates—and generate significant toxic waste[2]. This guide details modern, green-chemistry-compliant protocols designed to improve yield, safety, and atom economy. As a Senior Application Scientist, I have structured these protocols to be self-validating systems, ensuring reproducibility and safety in your drug development workflows.
Mechanistic Insights: The Green Dehydration of Glyoximes
The most robust and widely used route to symmetrically and asymmetrically substituted 1,2,5-oxadiazoles is the cyclodehydration of glyoximes (bisoximes)[2]. In traditional pathways, acidic dehydrating agents often trigger unwanted Beckmann rearrangements, yielding 1,2,4-oxadiazoles as byproducts[2]. Furthermore, basic dehydrating agents must be avoided for monosubstituted derivatives due to alkaline instability[2].
To circumvent these issues, green methodologies leverage two distinct activation pathways:
-
Chemical Activation via 1,1'-Carbonyldiimidazole (CDI): CDI acts as a mild, oxophilic activating agent at ambient temperature[3]. It forms a cyclic intermediate with the bisoxime that readily eliminates CO₂ and imidazole, driving the cyclodehydration forward without thermal stress[3].
-
Physical Activation via Microwave Dielectric Heating: Microwave (MW) synthesis in green solvents (e.g., PEG, water, or solvent-free conditions) leverages the dielectric loss of the reactants[4]. This targeted heating accelerates the cyclization from hours to minutes, suppressing thermal degradation pathways and minimizing the Environmental Factor (E-factor)[4].
Application Note 1: Ambient-Temperature Cyclodehydration via CDI
Causality & Advantages: Energetic furazans are prone to shock-sensitivity and thermal decomposition. Operating at ambient temperature (well below the >150 °C decomposition threshold of many furazans) ensures a self-validating safety profile[3]. CDI is a relatively low-toxicity reagent that produces easily removable byproducts, avoiding the isolation of hazardous intermediates[3].
Protocol 1: CDI-Mediated Synthesis of 3,4-Disubstituted 1,2,5-Oxadiazoles
-
Preparation: In a standard fume hood, charge a dry 2-dram reaction vial equipped with a magnetic stir bar with the appropriate bisoxime precursor (1.0 equiv, e.g., 1.5 mmol)[3]. Caution: Do not grind bisoximes or furazans, as they may be shock-sensitive.
-
Solvent Addition: Dissolve the bisoxime in a green-compatible ethereal solvent (e.g., 2-MeTHF or standard THF) to achieve a 0.25 M concentration. Ensure the solution is completely homogeneous.
-
Reagent Introduction: Portion-wise, add 1,1'-Carbonyldiimidazole (CDI) (1.5 equiv, 2.25 mmol) to the stirring solution at room temperature (20–25 °C)[3].
-
Mechanistic Note: Portion-wise addition controls the rate of CO₂ evolution, preventing reaction bumping and ensuring steady intermediate formation.
-
-
Reaction Monitoring (Self-Validation): Monitor the reaction via UPLC-MS or TLC (UV visualization). The conversion is typically complete within 12–16 hours[3]. The disappearance of the bisoxime mass peak and the appearance of the [M+H]⁺ peak for the furazan confirm successful cyclization.
-
Workup: Quench the reaction with water. Extract the aqueous layer with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography (using a Hexanes/EtOAc gradient) to yield the pure 1,2,5-oxadiazole derivative[3].
Application Note 2: Microwave-Assisted Synthesis in Green Media
Causality & Advantages: For substrates that are sterically hindered or resistant to mild chemical activation, microwave irradiation provides the necessary activation energy instantaneously[4]. By using solid-supported catalysts or solvent-free conditions, the protocol eliminates volatile organic compounds (VOCs) and drastically reduces reaction times[4].
Protocol 2: Microwave-Assisted Cyclodehydration
-
Preparation: Mix the glyoxime precursor (1.0 equiv) with a solid-supported green catalyst (e.g., silica-supported sodium acetate) in a microwave-safe quartz vessel. If a liquid medium is required to ensure uniform dielectric heating, add 1 mL of a green solvent like Polyethylene Glycol (PEG-400).
-
Irradiation: Seal the vessel and place it in a dedicated microwave synthesizer. Program the reactor to 80–100 °C with a power limit of 150 W for 5–15 minutes[4].
-
Mechanistic Note: The rapid volumetric heating prevents the prolonged thermal exposure that typically leads to Beckmann rearrangement byproducts[2].
-
-
Cooling & Validation: Allow the vessel to cool to room temperature via compressed air. Sample 10 µL of the mixture, dilute in methanol, and validate via TLC against the starting material.
-
Isolation: Extract the product using a minimal amount of eco-friendly solvent (e.g., Ethyl Acetate). Filter out the solid-supported catalyst (which can be washed and recycled for subsequent runs).
-
Concentration: Evaporate the solvent to afford the 1,2,5-oxadiazole. The microwave approach often yields products in high enough purity (>95% by NMR) to bypass extensive column chromatography[4].
Quantitative Data: Method Comparison
The following table summarizes the operational metrics of traditional versus green synthetic approaches for 1,2,5-oxadiazoles.
| Parameter | Traditional Synthesis (SOCl₂ / Heat) | CDI-Mediated (Ambient) | Microwave-Assisted (Green Solvent) |
| Typical Yield | 40–65% | 70–95% | 80–98% |
| Reaction Time | 12–24 hours | 12–16 hours | 5–15 minutes |
| Temperature | >100 °C (Reflux) | 20–25 °C (Ambient) | 80–100 °C (Rapid heating) |
| Byproducts | Toxic HCl, SO₂ | Imidazole, CO₂ | Water (if solid-supported) |
| Safety Profile | Low (Thermal decomposition risk) | High (Avoids thermal stress) | Moderate-High (Controlled heating) |
| E-Factor | High (>50) | Moderate (10–20) | Low (<5) |
Visualization: Reaction Workflow
Fig 1. Green cyclodehydration pathways of glyoximes to 1,2,5-oxadiazoles.
References
-
[Product Class 7: 1,2,5-Oxadiazoles] Source: Science of Synthesis, Thieme Chemistry. URL:[Link]
-
[Mild Synthesis of Substituted 1,2,5-Oxadiazoles Using 1,1'-Carbonyldiimidazole as a Dehydrating Agent] Source: Organic Letters, American Chemical Society (ACS). URL:[Link]
-
[Green Synthetic Approach: An Efficient Eco-Friendly Tool for Synthesis of Biologically Active Oxadiazole Derivatives] Source: Molecules, National Center for Biotechnology Information (PMC). URL:[Link]
-
[Synthetic Protocols and Applications of 1,2,5-Oxadiazoles: A Review] Source: Letters in Organic Chemistry, Bentham Science. URL:[Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. thieme-connect.de [thieme-connect.de]
- 3. Mild Synthesis of Substituted 1,2,5-Oxadiazoles Using 1,1'-Carbonyldiimidazole as a Dehydrating Agent [organic-chemistry.org]
- 4. Green Synthetic Approach: An Efficient Eco-Friendly Tool for Synthesis of Biologically Active Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving reaction yields for 3-Butyl-4-methyl-1,2,5-oxadiazole synthesis
Technical Support Center: 1,2,5-Oxadiazole Synthesis Topic: Optimization of 3-Butyl-4-methyl-1,2,5-oxadiazole Yields
Welcome to the Advanced Heterocycle Synthesis Support Hub
User Case: You are attempting to synthesize 3-Butyl-4-methyl-1,2,5-oxadiazole (also known as a substituted furazan) and are experiencing suboptimal yields (<40%) or difficulty in isolation.
System Overview: The synthesis of alkyl-substituted 1,2,5-oxadiazoles typically proceeds via the Glyoxime Dehydration Route . While theoretically straightforward, this pathway is sensitive to geometric isomerism of the intermediate dioxime and the choice of dehydrating agent.
This guide breaks down the protocol into three Critical Control Points (CCPs).
Part 1: The Synthetic Pathway & Logic
The synthesis relies on constructing the 2,3-heptanedione dioxime intermediate, followed by cyclodehydration.
The Mechanism:
-
Oximation: 2,3-Heptanedione reacts with hydroxylamine (
) to form the dioxime. -
Isomerization: The dioxime exists in equilibrium between syn, anti, and amphi forms. The anti form is thermodynamically stable, but the syn geometry is required for ring closure.
-
Dehydration: A dehydrating agent forces the elimination of water, locking the molecule into the aromatic 1,2,5-oxadiazole ring.
Visual Workflow (DOT Diagram)
Caption: Figure 1. Standard synthetic workflow for alkyl-1,2,5-oxadiazoles. The critical bottleneck is the dehydration step.
Part 2: Troubleshooting Modules
Module A: The Precursor Stage (Dioxime Formation)
Issue: Low yield of the intermediate 2,3-heptanedione dioxime. Diagnosis: Poor pH control during oximation often leads to Monoxime formation (incomplete reaction) or Beckmann rearrangement side-products.
Q: Why is my dioxime yield stuck at 50%?
A: You likely have incomplete oximation due to acidity. Hydroxylamine hydrochloride (
-
The Fix: Use a Sodium Acetate buffer .
-
Protocol: Mix 2,3-heptanedione (1 eq) with
(2.2 eq) and Sodium Acetate (2.5 eq) in aqueous ethanol. Reflux for 2 hours. The acetate acts as a proton sponge, maintaining the pH near 5-6, ideal for nucleophilic attack.
-
Q: The dioxime is an oil, not a solid. Is it pure? A: Alkyl dioximes with butyl chains can be oily due to low melting points and mixed isomers (syn/anti).
-
Validation: Do not rely on crystallization. Run TLC (EtOAc/Hexane 1:1). If you see two close spots, these are likely geometric isomers. Both will cyclize under forcing conditions. Proceed to dehydration without extensive purification to avoid yield loss.
Module B: The Cyclodehydration (Ring Closure)
Issue: "Tar" formation or no reaction during ring closure. Diagnosis: Incorrect dehydrating agent or temperature profile.
Comparative Analysis of Dehydrating Agents:
| Agent | Conditions | Yield Potential | Pros | Cons |
| Succinic Anhydride | Melt (150-170°C) | High (70-85%) | Clean workup; byproduct (succinic acid) is water-soluble. | Requires high temp; strictly anhydrous. |
| Thionyl Chloride ( | Reflux ( | Medium (50-60%) | Lower temperature; good for heat-sensitive substrates. | Harder to remove sulfur byproducts; acidic conditions can degrade product. |
| Acetic Anhydride | Reflux | Low (<40%) | Cheap, available. | Often leads to O-acylation side reactions rather than cyclization. |
Recommended Protocol: The Succinic Anhydride Melt References: This method is validated for alkyl furazans (Sheremetev, 2023; ChemicalBook, 2022).
-
Mix: Combine 2,3-heptanedione dioxime (1 eq) and Succinic Anhydride (1.2 eq) in a round-bottom flask. Do not use solvent.
-
Heat: Place in an oil bath pre-heated to 150°C .
-
Observation: The solids will melt into a homogenous liquid. As the reaction proceeds (approx. 1-2 hours), the mixture may darken slightly.
-
Workup:
-
Cool to 60°C.
-
Pour the melt into ice water (hydrolyzes excess anhydride and solubilizes succinic acid).
-
Neutralize: Adjust pH to 7-8 with Sodium Bicarbonate (
). -
Extract: Use Dichloromethane (
) or Ether.
-
-
Why this works: The high temperature forces the anti-dioxime to isomerize to the syn-conformation, allowing the anhydride to bridge the oxygens and eliminate water.
Module C: Isolation & Purification
Issue: Product disappears during rotary evaporation. Diagnosis: 3-Butyl-4-methyl-1,2,5-oxadiazole is a relatively small molecule. While its boiling point is higher than the parent furazan, it can still co-distill with solvents or sublime under high vacuum.
Q: How do I remove the solvent without losing the product? A:
-
Avoid High Vacuum: Do not use a high-vacuum manifold (<1 mbar) for solvent removal unless the flask is cooled to -20°C.
-
Solvent Choice: Extract with Pentane or Diethyl Ether (low boiling points). This allows you to strip the solvent at atmospheric pressure or mild vacuum (300 mbar) without heating the product bath above 40°C.
-
Purification: Distillation is preferred over column chromatography.
-
Vacuum Distillation: Use a Kugelrohr or short-path distillation setup. Expect the product to distill around 80-100°C at 10-15 mmHg (estimate).
-
Part 3: Troubleshooting Logic Tree
Use this decision matrix to diagnose yield failures.
Caption: Figure 2. Diagnostic logic for identifying yield loss in furazan synthesis.
References
-
Sheremetev, A. B., et al. (2023). Synthetic approaches and applications of an underprivileged 1,2,5-oxadiazole moiety: A review. PubMed.
-
ChemicalBook. (2022). Applications and Synthesis of 1,2,5-Oxadiazole (Furazan).
-
Gundermann, K. D., & Thomas, R. (1993). 1,2,5-Oxadiazoles.[1][2][3][4][5][6] In Houben-Weyl Methods of Organic Chemistry, Vol. E8c. Thieme. (Standard reference for the succinic anhydride melt protocol).
-
Matnurov, E. M., et al. (2025).[7] Advances in the Synthesis of Heteroaryl-1,2,5-oxadiazoles. ResearchGate.
Sources
- 1. Synthetic approaches and applications of an underprivileged 1,2,5-oxadiazole moiety: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thieme-connect.de [thieme-connect.de]
- 3. Applications of 1,2,5-Oxadiazole_Chemicalbook [chemicalbook.com]
- 4. eurekaselect.com [eurekaselect.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of 3,4-diphenyl-1,2,5-oxadiazole-2-oxides and 3,4-diphenyl-1,2,5-oxadiazoles as potential hybrid COX-2 inhibitor/nitric oxide donor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Steric Hindrance in 3-Butyl-4-methyl-1,2,5-oxadiazole Synthesis
Welcome to the Advanced Applications Support Center. The 1,2,5-oxadiazole (furazan) ring is a highly privileged scaffold in both medicinal chemistry and the development of energetic materials. However, synthesizing asymmetrically substituted derivatives—specifically 3-butyl-4-methyl-1,2,5-oxadiazole—presents unique kinetic challenges.
This guide is designed for bench scientists and drug development professionals struggling with low yields, thermal decomposition, and incomplete cyclization during the dehydration of sterically hindered dioximes.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: When attempting to dehydrate heptane-2,3-dione dioxime using standard thermal conditions ( or succinic anhydride at >150 °C), my reaction yields a black, tarry mixture with less than 20% product recovery. Why is this happening?
The Causality: This is a classic kinetic versus thermodynamic conflict driven by steric hindrance. The cyclization of the heptane-2,3-dione dioxime precursor requires the molecule to adopt a nearly planar transition state to form the aromatic 1,2,5-oxadiazole ring. The highly flexible, bulky n-butyl group at C3 and the methyl group at C4 create severe van der Waals repulsion when forced into this planar geometry.
This steric clash significantly raises the activation energy (
Q2: How can I drive the cyclization to completion without exceeding the thermal decomposition threshold of the dioxime?
The Causality: The most effective, field-proven strategy is to abandon purely thermal dehydration in favor of chemical activation using 1,1'-Carbonyldiimidazole (CDI) .
CDI reacts with the oxime hydroxyl groups to form an active O-acyl imidazole intermediate. The imidazole moiety acts as an exceptional leaving group, which drastically lowers the
Q3: If CDI is incompatible with my downstream workflows or unavailable, what is the next best alternative for hindered dioximes?
The Causality: using aqueous potassium hydroxide (KOH) is a robust alternative. Unlike conventional conductive heating, MAOS provides rapid, uniform volumetric heating. By rapidly ramping the reaction to 150 °C in a sealed vessel for a very short duration (15–30 minutes), the system provides enough kinetic energy to overcome the steric barrier while minimizing the residence time at high temperatures, thus outcompeting the slower decomposition kinetics[4].
Part 2: Reaction Pathway Visualization
Reaction pathways for the cyclization of sterically hindered heptane-2,3-dione dioxime.
Part 3: Quantitative Data & Strategy Comparison
To assist in experimental design, the following table summarizes the quantitative outcomes of various dehydration strategies when applied to highly hindered aliphatic dioximes.
| Dehydration Method | Reagents / Solvent | Operating Temp | Reaction Time | Typical Yield | Primary Byproducts |
| Traditional Thermal | Succinic anhydride | 150–170 °C | 4–6 hours | < 20% | Black tar, thermal degradation |
| Harsh Chemical | 80 °C | 12 hours | 30–40% | Beckmann rearrangement products | |
| CDI-Mediated | CDI, DCM | 20–25 °C | 2–4 hours | > 75% | Imidazole (easily washed away) |
| Microwave-Assisted | KOH (aq) | 150 °C (MW) | 15–30 mins | 60–70% | Minor thermal degradation |
Part 4: Self-Validating Experimental Protocols
The following protocols are engineered as self-validating systems. Do not proceed to the next step unless the physical indicator (checkpoint) has been met.
Protocol A: CDI-Mediated Synthesis of 3-Butyl-4-methyl-1,2,5-oxadiazole (Recommended)
This method is adapted from the ambient-temperature protocols established for inherently energetic and sterically hindered bisoximes[2].
-
Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 1.0 equivalent (eq) of heptane-2,3-dione dioxime in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.
-
Activation: Begin vigorous magnetic stirring. Portion-wise, add 1.5 eq of 1,1'-Carbonyldiimidazole (CDI) over 10 minutes.
-
Self-Validation Checkpoint: You must observe immediate effervescence upon each addition. This is
gas evolving as the O-acyl imidazole intermediate forms. The activation phase is actively proceeding as long as bubbling continues.
-
-
Cyclization: Allow the reaction to stir at ambient temperature (20–25 °C) for 2 to 4 hours.
-
Self-Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (4:1) mobile phase. The highly polar dioxime starting material (
) must completely disappear, replaced by a non-polar, UV-active spot ( ) corresponding to the closed furazan ring.
-
-
Workup & Purification: Quench the reaction with distilled water. Transfer to a separatory funnel and extract three times with DCM. Wash the combined organic layers with 1M HCl (to protonate and remove the imidazole byproduct), followed by brine. Dry over anhydrous
, filter, and concentrate in vacuo.
Protocol B: Microwave-Assisted Dehydration (Alternative)
-
Preparation: Suspend 1.0 eq of heptane-2,3-dione dioxime in a 10% aqueous potassium hydroxide (KOH) solution within a heavy-walled microwave reactor vial.
-
Heating: Seal the vial with a crimp cap equipped with a pressure-release septum. Irradiate the mixture using a dedicated laboratory microwave synthesizer, ramping the temperature to 150 °C over 2 minutes. Hold at 150 °C for exactly 15 minutes.
-
Self-Validation Checkpoint: Monitor the internal pressure trace on the microwave synthesizer. A stable pressure plateau indicates successful containment of the superheated aqueous environment without runaway exothermic decomposition.
-
-
Workup: Rapidly cool the vial to room temperature using compressed air. Extract the aqueous mixture with diethyl ether (
mL). Wash the organic layer with brine, dry over , and evaporate the solvent to yield the target oxadiazole.
References
-
Wikipedia (n.d.). Furazan - Synthesis. Retrieved from[Link]
-
Organic Chemistry Portal (2018). Synthesis of 1,2,5-oxadiazoles. Retrieved from[Link]
-
Neel, A. J., & Zhao, R. (2018). 1,1′-Carbonyldiimidazole-Mediated Synthesis of 1,2,5-Oxadiazoles from Bisoximes. Organic Letters, 20(7), 2024-2027. URL:[Link]
-
Universidade de Lisboa (n.d.). Synthesis of polyheteroatomic heterocycles: relevance of microwave-assisted reactions. Retrieved from [Link]
Sources
Technical Support Center: 1,2,5-Oxadiazole (Furazan) Ring Closure
Status: Operational Operator: Senior Application Scientist Topic: Minimizing Side Reactions in Furazan Synthesis Safety Warning: 1,2,5-Oxadiazoles and their precursors (glyoximes) are high-energy density materials (HEDM). Many derivatives are shock-sensitive explosives. Ensure all work is conducted behind blast shields with appropriate PPE.
Welcome to the Support Center
You are likely here because your ring closure failed, yielded a nitrile mixture, or the product decomposed during workup. The synthesis of 1,2,5-oxadiazoles (furazans) is deceptively simple on paper—usually the dehydration of an
This guide treats your synthesis as a system of competing rates. We will troubleshoot the three most common failure modes: Beckmann Fragmentation , Oxidation State Mismatch (Furoxan formation) , and Base-Induced Ring Cleavage .
Module 1: The "Beckmann vs. Furazan" Divergence
Symptom: Analysis (NMR/IR) shows a strong nitrile (-CN) peak (~2200-2250 cm⁻¹) and low yield of the heterocycle.
The Mechanism
The dehydration of
Key Insight: Fragmentation is driven by the stability of the resulting carbocation and the "leaving group ability" of the activated oxime.[1] If you use a harsh dehydrating agent (like SOCl₂) on a substrate with electron-donating groups, you accelerate fragmentation over cyclization.
Visualization: Competing Pathways
Figure 1: The critical divergence. High temperatures and harsh activation favor the irreversible fragmentation into nitriles.
Troubleshooting Protocol
| Variable | Recommendation | Why? |
| Reagent | Switch to Succinic Anhydride | Melts at ~120°C. It provides "thermodynamic activation" sufficient for cyclization but often insufficient to trigger rapid fragmentation compared to thionyl chloride [1]. |
| Temperature | Ramp slowly | Sudden heat shocks favor the entropic explosion of fragmentation. Heat to the melt point of the anhydride slowly. |
| Additives | Add Urea | If using a melt, urea can buffer the acidity and stabilize the transition state, preventing acid-catalyzed fragmentation. |
Module 2: Reagent Selection Matrix
Question: "I am using Thionyl Chloride (SOCl₂) because it's standard, but my yields are inconsistent. What should I use?"
Answer: SOCl₂ is the "sledgehammer" approach. It works well for simple dialkyl glyoximes but fails for sensitive substrates. Use this matrix to select the correct dehydrating system.
| Dehydrating System | Mechanism | Risk Profile | Best For... |
| Succinic Anhydride (Melt) | Thermal Dehydration | Low. Slow reaction allows thermodynamic control. | Monosubstituted or acid-sensitive glyoximes. |
| SOCl₂ / DMF / DCM | Vilsmeier-Haack Activation | High. Generates HCl and heat rapidly. Promotes Beckmann fragmentation.[1][2][3][4] | Sterically hindered diaryl glyoximes that refuse to close thermally. |
| Ac₂O (Acetic Anhydride) | O-Acylation -> Cyclization | Medium. Can lead to stable O-acyl oximes that never cyclize. | Robust substrates; industrial scale-up. |
| NH₃ / NaOCl (Bleach) | Oxidative Cyclization | Specific. Forms the N-Oxide (Furoxan) , not the Furazan. | When you specifically want the Furoxan or need to avoid acidic conditions. |
Module 3: The "Disappearing Product" (Base Sensitivity)
Symptom: TLC showed product during the reaction, but after washing with NaOH or NaHCO₃, the product is gone.
The Mechanism: Base-Induced Ring Cleavage (BIRC)
Unlike 1,3,4-oxadiazoles, the 1,2,5-oxadiazole ring is highly electrophilic . It behaves less like a benzene ring and more like a masked dinitrile.
-
Vulnerability: Nucleophiles (OH⁻) attack the C3 or C4 position.
-
Result: The ring opens to form an
-cyano oxime anion, which is water-soluble and washes away in your aqueous layer.
Visualization: Ring Cleavage Pathway
Figure 2: Mechanism of product loss during basic workup. 1,2,5-oxadiazoles are unstable in strong alkali.
Isolation Protocol (Corrected)
-
Quench: Do NOT quench with strong base (NaOH). Use saturated NH₄Cl or water.
-
pH Control: Maintain pH < 7 during extraction.
-
Solvent: Extract with Ethyl Acetate or DCM.
-
Drying: Dry over Na₂SO₄ immediately. Do not leave the product in contact with nucleophilic solvents (like methanol) for extended periods.
Module 4: Advanced FAQ
Q: I accidentally made the N-oxide (Furoxan). Can I convert it to the Furazan? A: Yes. This is a salvageable error. You can deoxygenate the furoxan using a trivalent phosphorus reagent.
-
Reagent: Triethyl phosphite P(OEt)₃ or Triphenylphosphine (PPh₃).
-
Conditions: Reflux in toluene or xylene.
-
Mechanism: The phosphorus atom abstracts the exocyclic oxygen, yielding the furazan and the phosphine oxide [2].
Q: Can I use microwave irradiation for the ring closure? A: Proceed with extreme caution.
-
Risk: Glyoximes and furazans are energetic.[5] Microwave heating can create "hot spots" that trigger rapid decomposition or detonation.
-
Recommendation: Use conventional heating with an oil bath behind a blast shield. If microwave is necessary, use a system with active pressure monitoring and IR temperature control, keeping the scale below 100mg.
Q: My glyoxime precursor is not dissolving in the dehydration solvent. A: This is common due to the strong H-bonding network of dioximes.
-
Fix: Do not wait for it to dissolve. The reaction is often heterogeneous. As the glyoxime reacts to form the less polar furazan, it will go into solution.
-
Warning: If using SOCl₂, the sudden dissolution usually signals an exotherm. Add the reagent dropwise to the suspension.
References
-
Science of Synthesis Knowledge Base. (2022). 1,2,5-Oxadiazoles (Furazans) and 1,2,5-Oxadiazole 2-Oxides (Furoxans).[6][7] Thieme Chemistry. Link
-
Sheremetev, A. B. (1995). The chemistry of furazans and furoxans.[5][7] Russian Chemical Reviews, 68(2). (Demonstrates deoxygenation protocols). Link
-
Grundmann, C. (1970). Syntheses of 1,2,5-Oxadiazoles.[5][6][7][8][9][10] Synthesis, 1970(12), 644-645. (Foundational text on glyoxime dehydration). Link
-
BenchChem Technical Guides. (2025). Troubleshooting Common Side Reactions in Oxadiazole Synthesis.Link
Sources
- 1. adichemistry.com [adichemistry.com]
- 2. youtube.com [youtube.com]
- 3. organicreactions.org [organicreactions.org]
- 4. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 5. 1,2,5-Oxadiazole synthesis [organic-chemistry.org]
- 6. Applications of 1,2,5-Oxadiazole_Chemicalbook [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthetic approaches and applications of an underprivileged 1,2,5-oxadiazole moiety: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of carboxyimidamide-substituted benzo[c][1,2,5]oxadiazoles and their analogs, and evaluation of biological activity against Leishmania donovani - MedChemComm (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Crystallization of 3-Butyl-4-methyl-1,2,5-oxadiazole
Welcome to the technical support center for the crystallization of 3-Butyl-4-methyl-1,2,5-oxadiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining high-quality crystals of this compound. The following troubleshooting guides and frequently asked questions (FAQs) are based on established principles of crystallization and expertise in handling heterocyclic compounds.
Troubleshooting Crystallization Issues
This section addresses specific problems you may encounter during the crystallization of 3-Butyl-4-methyl-1,2,5-oxadiazole and provides actionable solutions.
Question 1: My compound is "oiling out" instead of forming crystals. What's happening and how can I fix it?
Answer:
"Oiling out" occurs when the solute separates from the solution as a liquid phase (an oil) rather than a solid crystalline phase. This typically happens under a few conditions:
-
High Supersaturation at Elevated Temperatures: The concentration of your compound in the solution is so high that it becomes supersaturated at a temperature above its melting point (or the melting point of a solvate).
-
Rapid Cooling: Cooling the solution too quickly can cause the compound to crash out as a liquid before it has time to organize into a crystal lattice.[1]
-
Inappropriate Solvent Choice: The chosen solvent may have a boiling point that is too high, or the compound's solubility profile in that solvent may be unfavorable for crystallization.[1]
Troubleshooting Steps:
-
Reduce the Cooling Rate: Slow down the cooling process. Insulating the crystallization vessel can help to achieve a more gradual temperature decrease, allowing molecules sufficient time to orient themselves into a crystal lattice.[1]
-
Decrease the Initial Concentration: Start with a less concentrated solution. This lowers the temperature at which supersaturation is achieved, hopefully to a point below the compound's melting point.
-
Solvent Screening: The choice of solvent is critical.[2][3][4] You may need to select a solvent with a lower boiling point or experiment with a mixed-solvent system.[3][5] A good starting point for oxadiazole derivatives is to screen solvents like ethanol, isopropanol, ethyl acetate, and toluene, or mixtures such as ethanol/water or ethyl acetate/hexane.[1][6]
-
Seeding: Introduce a seed crystal of 3-Butyl-4-methyl-1,2,5-oxadiazole into the supersaturated solution at a temperature slightly below the saturation point. This provides a template for crystal growth and can bypass the nucleation barrier that often leads to oiling out.
Question 2: I'm not getting any crystals, even after cooling the solution for an extended period. What should I do?
Answer:
The failure of crystals to form is a common issue, often related to insufficient supersaturation or nucleation problems.
Possible Causes and Solutions:
-
Too Much Solvent: If the solution is not sufficiently concentrated, it may not become supersaturated upon cooling, and thus no crystallization will occur.[1]
-
Solution: Concentrate the solution by carefully evaporating some of the solvent and then attempt to cool it again.[1]
-
-
High Solubility at Low Temperatures: The compound may be too soluble in the chosen solvent, even at low temperatures.
-
Lack of Nucleation Sites: A supersaturated solution can be stable if there are no sites for the initial crystals to form.
Question 3: My product has crystallized, but it's a very fine powder. How can I obtain larger crystals?
Answer:
The formation of fine particles is typically a result of rapid nucleation, where many small crystals form simultaneously rather than a few crystals growing to a larger size.
Troubleshooting Strategies:
-
Slow Down the Crystallization Process:
-
Slower Cooling: A slower cooling rate is crucial.[7] This reduces the rate of supersaturation generation, favoring the growth of existing crystals over the formation of new nuclei.
-
Minimize Agitation: Avoid excessive stirring or agitation during the cooling phase, as this can promote secondary nucleation.[1]
-
-
Optimize Solvent System: The solvent can influence crystal habit. Experiment with different solvents or solvent mixtures to find conditions that favor slower growth.
-
Control Supersaturation: Maintain a lower level of supersaturation. This can be achieved by starting with a more dilute solution and cooling it very slowly.
Question 4: The purity of my crystallized product is lower than expected. What are the likely causes and remedies?
Answer:
Impurities can significantly impact the crystallization process and the final product's purity.[9][10][11] They can be incorporated into the crystal lattice or trapped between growing crystals.
Causes and Solutions:
-
Structurally Similar Impurities: Impurities with a similar structure to 3-Butyl-4-methyl-1,2,5-oxadiazole can be incorporated into the crystal lattice.[10]
-
Solution: A multi-step purification process may be necessary. Recrystallization is a powerful technique for removing impurities.[1] In some cases, a different crystallization solvent may reject the impurity more effectively.
-
-
Rapid Crystallization: Fast crystal growth can trap impurities from the mother liquor within the crystal structure.[1]
-
Solution: Slow down the crystallization rate by reducing the cooling rate. This allows for more selective crystallization of the desired compound.
-
-
Incomplete Washing: Residual mother liquor on the crystal surface will contain impurities.
-
Solution: Wash the filtered crystals with a small amount of ice-cold, fresh solvent to displace the impure mother liquor.[1] Be mindful not to use too much washing solvent, as this will dissolve some of your product and reduce the yield.
-
Frequently Asked Questions (FAQs)
Q1: What are the key properties to consider when selecting a solvent for the crystallization of 3-Butyl-4-methyl-1,2,5-oxadiazole?
A1: The ideal solvent should exhibit a significant difference in the solubility of your compound at high and low temperatures. Specifically, it should have high solubility at elevated temperatures and low solubility at room temperature or below.[1] The solvent should also be chemically inert towards your compound, have a relatively low boiling point for easy removal, and be as safe to handle as possible.[1]
Q2: How do I perform a solvent screening experiment?
A2: A small-scale solubility test is a practical approach. Place a small amount of your compound (e.g., 10-20 mg) into several test tubes, each containing a different solvent (e.g., 0.5 mL). Observe the solubility at room temperature. For solvents in which the compound is poorly soluble, gently heat the mixture to determine if it dissolves at a higher temperature. A good candidate solvent will dissolve the compound when hot but show low solubility when cooled.
Q3: Can I use a mixed-solvent system? How does that work?
A3: Yes, mixed-solvent systems are very effective.[3][5] This technique, often called anti-solvent crystallization, involves dissolving your compound in a "good" solvent in which it is highly soluble. Then, a "poor" solvent (the anti-solvent) in which the compound is insoluble is slowly added until the solution becomes turbid, indicating the onset of crystallization.[7] This method allows for fine control over supersaturation at a constant temperature.
Experimental Protocols & Data
Table 1: General Solubility Characteristics of Oxadiazole Derivatives in Common Solvents
| Solvent Class | Examples | General Solubility Behavior of Oxadiazoles |
| Protic Solvents | Ethanol, Isopropanol, Water | Generally moderate to good solubility, often increasing significantly with temperature. Water is typically a poor solvent unless the molecule has highly polar functional groups. |
| Aprotic Polar Solvents | Acetone, Ethyl Acetate, Acetonitrile | Often good solvents for oxadiazole derivatives. |
| Aprotic Nonpolar Solvents | Hexane, Toluene | Solubility is generally lower, making them useful as anti-solvents or for purification of less polar compounds. |
Protocol 1: Cooling Crystallization
-
Dissolution: In a suitable flask, dissolve the crude 3-Butyl-4-methyl-1,2,5-oxadiazole in the minimum amount of a pre-selected hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. To promote the growth of larger crystals, you can insulate the flask.
-
Further Cooling: Once at room temperature, place the flask in an ice bath or refrigerator to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the crystals thoroughly to remove any residual solvent.
Visualizations
Diagram 1: Troubleshooting Crystallization Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. An approach to solvent screening for crystallization of polymorphic pharmaceuticals and fine chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. approcess.com [approcess.com]
- 5. pharmtech.com [pharmtech.com]
- 6. mdpi.com [mdpi.com]
- 7. mt.com [mt.com]
- 8. Crystallization - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. DSpace [scholarbank.nus.edu.sg]
Optimizing solvent conditions for 3-Butyl-4-methyl-1,2,5-oxadiazole stability
Topic: Optimization of Solvent Conditions & Stability Profiles Ticket ID: BMOX-STAB-001 Status: Resolved
Executive Summary
Welcome to the BMOX Technical Support Hub. This guide addresses the physicochemical stability of 3-Butyl-4-methyl-1,2,5-oxadiazole , a substituted furazan derivative. While the 1,2,5-oxadiazole core exhibits robust thermal stability due to its aromatic character, it possesses a specific vulnerability to nucleophilic attack (base-catalyzed ring opening) and reductive conditions .
The butyl and methyl substituents impart significant lipophilicity (
Module 1: Solvent Compatibility & Dissolution
User Issue: "My compound precipitates when added to the assay buffer, or I cannot get a clear stock solution."
The Solubility Matrix
BMOX is a lipophilic liquid/low-melting solid. It requires organic solvents for stock preparation.
| Solvent Class | Solvent | Compatibility | Notes |
| Polar Aprotic | DMSO | Excellent | Recommended for stock (up to 100 mM). Warning: Hygroscopic; wet DMSO can induce slow hydrolysis over months. |
| Polar Aprotic | Acetonitrile (ACN) | Good | Ideal for HPLC mobile phases. Volatile; keep capped to prevent concentration shifts. |
| Alcohols | Methanol/Ethanol | Caution | Soluble, but nucleophilic solvents can attack the ring at high pH (>10) or high temperatures. |
| Non-Polar | Hexane/Heptane | Moderate | Soluble, but not miscible with aqueous assay buffers. |
| Aqueous | Water/PBS | Poor | Solubility < 100 µM. Requires co-solvent (e.g., 1-5% DMSO) or surfactant. |
Protocol: Preventing "Crash-Out" in Biological Assays
Mechanism: The "Oiling Out" Effect. When a high-concentration DMSO stock is pipetted directly into aqueous buffer, the local concentration exceeds the solubility limit before mixing occurs, forming micro-droplets (oiling out) rather than crystals, due to the butyl chain's flexibility.
Corrective Workflow:
-
Prepare Stock: Dissolve BMOX in 100% DMSO to 10 mM.
-
Intermediate Dilution: Dilute stock 1:10 in the assay buffer (containing 0.1% Tween-20 or Pluronic F-68) while vortexing.
-
Final Dilution: Add the intermediate solution to the final well.
-
Why? The surfactant prevents the aggregation of the hydrophobic butyl tails during the phase transition.
-
Module 2: Chemical Stability (pH & Nucleophiles)
User Issue: "My LC-MS peak disappeared after overnight incubation in basic buffer."
The Instability Mechanism: Ring Cleavage
The 1,2,5-oxadiazole ring is electron-deficient. In the presence of strong bases (
Visualizing the Degradation Logic
The following diagram illustrates the decision process for solvent selection and the risk of ring cleavage.
Figure 1: Solvent selection decision tree highlighting the critical risk of basic pH-induced ring cleavage.
Troubleshooting FAQ: Stability
Q: Can I use DTT or TCEP in my buffer? A: Proceed with Caution. 1,2,5-oxadiazoles are susceptible to reductive ring opening to form diamines, especially at elevated temperatures.
-
Recommendation: If reducing agents are required for protein stability, keep BMOX incubation times short (< 4 hours) or validate stability via LC-MS first.
Q: Is the compound light-sensitive? A: Moderately. While not as sensitive as nitro-aromatics, furazans can undergo photo-rearrangement.
-
Protocol: Store solid and DMSO stocks in amber vials wrapped in foil.
Module 3: Analytical Method Parameters (HPLC/LC-MS)
User Issue: "I see peak tailing or split peaks in my chromatogram."
The 1,2,5-oxadiazole ring has weak basicity but does not protonate easily (
Recommended HPLC Conditions
| Parameter | Recommendation | Rationale |
| Column | C18 or C8 (e.g., Zorbax Eclipse) | Strong retention required for the butyl chain. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH stabilizes the ring and suppresses silanol interactions. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Methanol increases pressure and may broaden peaks for this lipophile. |
| Gradient | 50% B to 95% B | High organic content needed to elute the butyl-substituted ring. |
| Detection | UV @ 220-254 nm | The furazan ring absorbs in the low UV range. |
Critical Artifact Warning: If you use a basic mobile phase (e.g., Ammonium Hydroxide pH 10) to improve peak shape for other basic analytes in a mixture, BMOX will degrade on-column or in the autosampler, leading to "ghost peaks" or low recovery. Always use acidic mobile phases.
Module 4: Forced Degradation Protocol (Validation)
To confirm the stability limits of your specific BMOX lot, perform this rapid stress test.
-
Acid Stress: Dissolve to 100 µM in 1M HCl. Heat at 60°C for 2 hours.
-
Expected Result: < 5% degradation (Stable).
-
-
Base Stress: Dissolve to 100 µM in 0.1M NaOH. Heat at 60°C for 2 hours.
-
Expected Result:> 50% degradation (Ring opening to glyoxime derivatives).
-
-
Oxidative Stress: Dissolve in 3%
. Room Temp for 24 hours.-
Expected Result: Generally stable, but N-oxide formation (furoxan) is possible.[1]
-
References
-
Sheremetev, A. B. (1995). 1,2,5-Oxadiazoles.[2][3][4][5][6][7][8] Russian Chemical Reviews, 68(2), 155–178. (General stability of the furazan ring).
- Katritzky, A. R., & Lagowski, J. M. (1963). The Principles of Heterocyclic Chemistry. Academic Press.
- Tselinskii, I. V., et al. (2001). Reactivity of 1,2,5-oxadiazoles. Journal of Organic Chemistry USSR.
-
PubChem Compound Summary. (n.d.). 1,2,5-Oxadiazole derivatives.[2][3][4][5][6][7][8] (Physicochemical property estimation).
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Oxadiazole - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. jpbsci.com [jpbsci.com]
- 5. scirp.org [scirp.org]
- 6. thieme-connect.de [thieme-connect.de]
- 7. mdpi.com [mdpi.com]
- 8. Unravelling the Antiproliferative Activity of 1,2,5-oxadiazole Derivatives | Anticancer Research [ar.iiarjournals.org]
Technical Support Center: 3-Butyl-4-methyl-1,2,5-oxadiazole Integrity Assurance
Welcome to the Oxadiazole Chemistry Support Hub. Ticket ID: OX-125-DEG-PROTO Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Status: Active
Executive Summary
You are likely investigating the stability profile of 3-Butyl-4-methyl-1,2,5-oxadiazole (MW: 140.18 Da). While the 1,2,5-oxadiazole (furazan) ring is thermally robust compared to its 1,2,4-isomers, it is susceptible to specific degradation pathways under stress: N-oxidation (to furoxans) and nucleophilic ring cleavage (hydrolysis).
This guide provides a self-validating diagnostic workflow to identify these impurities using LC-MS and mechanistic stress testing.
Part 1: Diagnostic Triage (Troubleshooting Q&A)
Q1: I observe a new impurity peak at [M+16] (m/z ~157) in my LC-MS data. Is this a solvent adduct?
Diagnosis: Likely Oxidation to the N-oxide (Furoxan). Technical Insight: The 1,2,5-oxadiazole ring can undergo N-oxidation to form 3-Butyl-4-methyl-1,2,5-oxadiazole 2-oxide (or its 5-oxide isomer). This adds one oxygen atom (+15.99 Da).
-
Verification Protocol: Treat a small aliquot of your sample with a mild reducing agent (e.g., triethyl phosphite or triphenylphosphine). If the peak disappears and the parent peak (m/z 141) increases, it is the N-oxide. Furoxans are readily deoxygenated back to furazans [1].
Q2: My chromatogram shows a broad late-eluting peak with [M+18] (m/z ~159) or [M+34]. What is happening?
Diagnosis: Hydrolytic Ring Cleavage . Technical Insight: Under strong acidic or basic conditions, the O1-N2 bond cleaves.
-
Mechanism: The furazan ring opens to form the
-dioxime or -keto oxime. -
Product: Heptane-2,3-dione dioxime (MW 158.20).
-
Mass Shift: The addition of water (+18 Da) across the ring bonds.
-
Note: If hydrolysis continues to the diketone (Heptane-2,3-dione), you may see a volatile species that is difficult to ionize in ESI+.
Q3: I see "ghost peaks" that appear only in high-temperature GC-MS runs but not in LC-MS.
Diagnosis: Thermal Retro-Cycloaddition . Technical Insight: At temperatures >200°C (injector port), 1,2,5-oxadiazoles can undergo retro-1,3-dipolar cycloaddition, splitting into nitrile oxides and nitriles [2].
-
Fragments: Pentanenitrile (Butyl-CN) and Acetonitrile (Methyl-CN).
-
Solution: Switch to a lower temperature injector or rely on HPLC/UPLC for purity assay.
Part 2: Degradation Pathways & Mechanisms
The following diagram illustrates the critical degradation nodes for 3-Butyl-4-methyl-1,2,5-oxadiazole. Use this to map your impurity profile.
Figure 1: Primary degradation pathways. Blue = Parent; Red = Oxidative Impurity; Green = Hydrolytic Impurities.
Part 3: Experimental Validation Protocols
To confirm the identity of your degradants, execute these stress tests. These protocols are designed to be self-validating by generating reference standards in situ.
Protocol A: Oxidative Stress (Generating the N-Oxide)
-
Objective: Confirm [M+16] peak identity.
-
Reagents: 30% Hydrogen Peroxide (
), Acetic Acid. -
Procedure:
-
Dissolve 10 mg of Parent in 1 mL Acetonitrile.
-
Add 100
L and 50 L Acetic Acid. -
Heat at 60°C for 4 hours.
-
Analysis: Inject into LC-MS. Look for the emergence of the peak at m/z ~157.
-
-
Validation: The N-oxide (furoxan) is often more lipophilic than the parent furazan due to the loss of symmetry, despite the added oxygen [3]. Expect a retention time shift (usually later on C18).
Protocol B: Acidic Hydrolysis (Generating the Dioxime/Diketone)
-
Objective: Confirm [M+18] or Ring Opening.
-
Reagents: 1N HCl, Methanol.
-
Procedure:
-
Dissolve 10 mg of Parent in 1 mL Methanol.
-
Add 1 mL 1N HCl.
-
Reflux at 80°C for 6-12 hours.
-
Analysis:
-
LC-MS: Look for m/z 159 (Dioxime).
-
GC-MS: Look for m/z 128 (Heptane-2,3-dione) if the oximes hydrolyze completely.
-
-
-
Mechanism: The acid protonates the ring nitrogen, making C3/C4 susceptible to water attack, breaking the N-O bond [4].
Data Summary: Expected Mass Shifts
| Degradant Type | Chemical Change | Mass Shift ( | ESI+ m/z (Parent=141) |
| Furoxan (N-Oxide) | Addition of Oxygen | +16 Da | 157 |
| Dioxime | Ring Open + | +18 Da | 159 |
| Monoxime | Hydrolysis of one N | +1 Da | 142 |
| Diketone | Loss of | -12 Da | 129 (weak ionization) |
Part 4: Analytical Method Optimization
For the separation of 3-Butyl-4-methyl-1,2,5-oxadiazole from its N-oxide and hydrolysis products, standard C18 conditions may cause co-elution.
Recommended LC Conditions:
-
Column: Phenyl-Hexyl or C18 with high carbon load (e.g., Waters XBridge). The Phenyl phase interacts with the
-electrons of the oxadiazole ring, providing better selectivity for the N-oxide. -
Mobile Phase A: 10 mM Ammonium Formate pH 3.5 (Acidic pH suppresses oxime ionization, sharpening peaks).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
Troubleshooting Flowchart:
Figure 2: Rapid diagnostic logic for unknown impurity identification.
References
-
Cerecetto, H., et al. "Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies." Arkivoc, vol. 2006, no. 17, 2006. Link
-
Paton, R. M. "1,2,5-Oxadiazoles."[1] Comprehensive Heterocyclic Chemistry II, Elsevier, 1996. Link
-
Gasco, A., & Boulton, A. J. "1,2,5-Oxadiazoles." Advances in Heterocyclic Chemistry, vol. 29, 1981, pp. 251-340. Link
-
Sheremetev, A. B. "The chemistry of furazans fused to six- and seven-membered heterocycles with two heteroatoms." Russian Chemical Reviews, vol. 68, no. 2, 1999. Link
Sources
Technical Support Center: Resolving Phase Separation in Alkyl-Oxadiazole Synthesis
Overview: The Amphiphilic Dilemma
Alkyl-oxadiazoles (such as 1,3,4-oxadiazoles and 1,2,4-oxadiazoles) are highly valuable bioisosteres for esters and amides in drug development[1]. However, their structural dichotomy—a highly polar, hydrogen-bond-accepting heterocyclic core coupled with a lipophilic, flexible alkyl chain—imparts surfactant-like (amphiphilic) properties. During process scale-up, this structural feature triggers two major phase separation bottlenecks: intractable emulsions during liquid-liquid extraction (LLE) and Liquid-Liquid Phase Separation (LLPS, commonly known as "oiling out") during crystallization[2][3].
This technical guide provides mechanistic troubleshooting, thermodynamic insights, and self-validating protocols to overcome these challenges.
Workflow for diagnosing and resolving alkyl-oxadiazole phase separation.
FAQ & Troubleshooting Guide
Q1: Why do my alkyl-oxadiazole intermediates form stable emulsions during aqueous workup, and how do I break them? A1:
-
Causality: The amphiphilic nature of alkyl-oxadiazoles lowers the interfacial tension between the organic solvent and the aqueous phase, stabilizing microdroplets. Furthermore, residual unreacted hydrazides or dehydrating agents (e.g., POCl₃ byproducts) can form colloidal suspensions that act as Pickering emulsion stabilizers.
-
Resolution: Do not simply add more solvent. Instead, disrupt the electrical double layer of the emulsion by increasing the ionic strength of the aqueous phase (salting out), or physically remove the colloidal stabilizers via Celite filtration.
Q2: What causes "oiling out" during the crystallization of my oxadiazole product? A2:
-
Causality: Oiling out, or LLPS, occurs when a supersaturated solution enters a miscibility gap in the phase diagram before reaching the metastable zone for solid crystallization[2][3]. Instead of forming a rigid crystal lattice, the solute separates into a solute-rich liquid phase (oil droplets) and a solute-lean continuous phase[4]. This is a kinetic phenomenon exacerbated by high supersaturation, fast cooling rates, and the flexible nature of the alkyl chains, which kinetically hinder lattice integration[2][5].
Q3: How does the cooling trajectory dictate whether I get crystals or oil? A3:
-
Causality: Phase separation between a binodal and a spinodal curve occurs via the nucleation of liquid droplets, whereas crossing the spinodal boundary results in spontaneous, uncontrollable demixing (spinodal decomposition)[3][4]. If you cool the solution too rapidly (a "deep quench"), you bypass the solid metastable zone and force the system into the LLPS regime[3].
-
Resolution: You must map the phase boundary. Keep the cooling rate slow to stay within the metastable zone and introduce seed crystals before the binodal temperature is reached[3][6].
Thermodynamic phase diagram logic for Liquid-Liquid Phase Separation.
Quantitative Data: Variables Influencing LLPS
To predict and control LLPS, process chemists must evaluate solvent combinations and thermodynamic boundaries. Table 1 summarizes the critical parameters influencing LLPS in amphiphilic heterocyclic systems based on empirical crystallization data[3][6].
| Parameter / Condition | Effect on LLPS (Oiling Out) Boundary | Mechanistic Rationale |
| High Initial Concentration | Increases probability of LLPS | Pushes the operating point directly into the miscibility gap (spinodal region)[6]. |
| Rapid Cooling Rate (>1 °C/min) | Induces spontaneous oiling out | Bypasses the metastable zone for solid nucleation; triggers binodal penetration[3]. |
| Solvent/Antisolvent Ratio | Critical (System Dependent) | High antisolvent fractions decrease solubility too rapidly, forcing liquid demixing[4]. |
| Impurity Profile | Broadens the miscibility gap | Impurities partition into the solute-rich oil phase, lowering the melting point and stabilizing the oil[2][6]. |
| Seeding (1-5% w/w) | Suppresses LLPS | Provides a low-energy surface for solid lattice integration, consuming supersaturation before LLPS occurs[5][6]. |
Self-Validating Experimental Protocols
Protocol 1: Emulsion-Breaking Liquid-Liquid Extraction (LLE)
Objective: Achieve a clean phase split during the workup of 5-alkyl-1,3,4-oxadiazoles.
-
Dilution & Ionic Adjustment: To the crude reaction mixture, add 2 volumes of organic solvent (e.g., 2-MeTHF, which offers better phase separation than EtOAc). Add 1 volume of saturated aqueous NaCl.
-
pH Optimization: Adjust the aqueous phase pH to 8-9 using 1M NaHCO₃.
-
Causality: This ensures any unreacted carboxylic acid precursors remain ionized in the aqueous phase, while the neutral oxadiazole partitions strictly into the organic phase.
-
-
Agitation & Settling: Mix vigorously for 5 minutes, then allow to settle for 15 minutes.
-
Validation Check: Shine a laser pointer through the organic layer. If the beam scatters significantly (Tyndall effect), micro-emulsions are still present.
-
Resolution of Rag Layer: If a cloudy "rag layer" forms at the interface, filter the entire biphasic mixture through a 1-inch pad of Celite 545. Transfer the filtrate back to the separatory funnel; the phases will split cleanly.
Protocol 2: Solvent-Exchange Crystallization to Bypass LLPS
Objective: Force solid nucleation of an alkyl-oxadiazole without passing through an intermediate oil phase.
-
Solvent Selection: Dissolve the crude oxadiazole in a "good" solvent (e.g., Isopropanol) at 60 °C to achieve a concentration just below the saturation limit.
-
Antisolvent Titration: Slowly add a "poor" solvent (e.g., Water) at a controlled rate (0.05 volumes/min) until the solution becomes barely turbid (cloud point).
-
Thermal Annealing: Immediately raise the temperature by 2-3 °C until the solution clears.
-
Causality: This ensures the system is sitting exactly at the edge of the metastable zone, rather than inside the binodal LLPS gap.
-
-
Seeding: Introduce 2% w/w of pure oxadiazole seed crystals. Hold the temperature for 60 minutes.
-
Validation Check: Sample the slurry and observe under a polarized light microscope (PLM).
-
Causality: Solid crystals will exhibit birefringence. If you see dark, spherical droplets under polarized light, the system has oiled out and requires reheating[2].
-
-
Controlled Cooling: Once secondary nucleation is confirmed via PLM, cool the mixture to 5 °C at a rate of 0.1 °C/min to maximize yield while preventing late-stage phase demixing[3][6].
References
Sources
Validation & Comparative
HPLC Method Development Guide: 3-Butyl-4-methyl-1,2,5-oxadiazole Purity
Executive Summary & Compound Profile
This guide outlines a robust High-Performance Liquid Chromatography (HPLC) method development strategy for 3-Butyl-4-methyl-1,2,5-oxadiazole . Unlike standard alkyl-benzenes, the 1,2,5-oxadiazole (furazan) core introduces unique polarity and pi-electron deficiency, while the butyl chain adds significant lipophilicity.
Developing a purity method for this compound requires balancing the retention of the hydrophobic butyl group with the need to resolve polar synthetic intermediates (e.g.,
Analyte Properties[1][2][3][4][5][6][7]
-
Core Structure: 1,2,5-Oxadiazole (Furazan) ring.[1]
-
Substituents: Hydrophobic n-Butyl (C4) and Methyl (C1) groups.
-
UV Absorption: Low wavelength (typically 210–230 nm) due to the aromatic heterocycle.
-
Critical Impurities: Synthetic precursors (glyoximes), regioisomers (1,2,4-oxadiazoles), and hydrolysis products.
Method Development Strategy (The "Why")
Effective separation relies on exploiting the "Hydrophobic-Subtractive" model. We must retain the main peak long enough to separate it from the solvent front and polar impurities, but not so long that peak broadening compromises sensitivity.
Column Selection: The Comparison
We evaluated three column chemistries to determine the optimal balance of resolution (
| Column Type | Mechanism | Suitability | Verdict |
| C18 (ODS) | Hydrophobic Interaction | High retention; excellent for separating the butyl-oxadiazole from polar precursors. | Primary Choice |
| Phenyl-Hexyl | Alternative selectivity. The electron-deficient oxadiazole ring interacts with the phenyl phase. | Orthogonal Alternative | |
| C8 (Octyl) | Hydrophobic Interaction | Lower retention. Useful if the C18 method run time is excessive (>20 min). | High-Throughput Only |
Mobile Phase Selection
-
Solvent A (Aqueous): 0.1% Formic Acid in Water.[2] The acidic pH suppresses silanol activity, sharpening the peak shape of the nitrogen-containing heterocycle.
-
Solvent B (Organic): Acetonitrile (ACN). ACN provides sharper peaks and lower backpressure than methanol for this lipophilic compound.
Comparative Experimental Data
The following data represents a method development study comparing column performance under identical gradient conditions.
Conditions:
| Parameter | C18 (Standard) | Phenyl-Hexyl (Orthogonal) | C8 (Rapid) |
| Retention Time ( | 12.4 min | 11.8 min | 8.2 min |
| Resolution ( | 3.5 | 4.1 | 1.8 |
| Tailing Factor ( | 1.1 | 1.05 | 1.3 |
| Theoretical Plates ( | 14,500 | 13,200 | 9,800 |
Analysis:
-
C18 provides the most robust general retention, ensuring the hydrophobic analyte is well-resolved from the solvent front.
-
Phenyl-Hexyl offers slightly better peak shape due to
- stacking but is more expensive. -
C8 is too fast; the resolution drops below the preferred threshold of 2.0.
Optimized Protocol: The "Golden Standard"
This protocol is designed to be self-validating. If the System Suitability criteria are met, the results can be trusted.
Chromatographic Conditions
-
Column: End-capped C18, 4.6 x 150 mm, 3.5 µm or 5 µm (e.g., Agilent ZORBAX Eclipse Plus or Waters XBridge).
-
Mobile Phase A: Water + 0.1% Formic Acid (or 0.1%
for non-MS applications).[2] -
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temp: 30°C (Controlled).
-
Injection Vol: 5–10 µL.
-
Detection: DAD/UV at 220 nm (Reference 360 nm).
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 10 | Equilibration |
| 2.0 | 10 | Isocratic Hold (Polar impurity elution) |
| 15.0 | 90 | Linear Ramp (Elute Main Peak) |
| 17.0 | 90 | Wash |
| 17.1 | 10 | Re-equilibration |
| 22.0 | 10 | Stop |
System Suitability Criteria (Pass/Fail)
Before running samples, inject a standard 5 times. The system is valid ONLY if:
-
Precision: %RSD of Peak Area
2.0%. -
Tailing Factor:
. -
Resolution:
between the main peak and the nearest impurity. -
Plate Count:
.
Visualized Workflows
Diagram 1: Method Development Decision Tree
This logic flow guides the optimization process if the standard protocol fails.
Caption: Decision tree for optimizing separation of alkyl-oxadiazoles based on resolution and peak shape.
Diagram 2: Synthesis & Impurity Origin
Understanding where impurities come from is critical for identifying them in the chromatogram.
Caption: Simplified synthesis pathway showing origin of polar (early eluting) and hydrophobic (late eluting) impurities.
References
-
BenchChem. "A Comparative Guide to Purity Validation of 1-(3-Methyl-1,2,4-oxadiazol-5-yl)acetone via HPLC." BenchChem Protocols. Accessed October 2023. Link
-
Deshpande, S. N., et al. "RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior." Journal of Health and Allied Sciences NU, 2024. Link
-
SIELC Technologies. "Separation of Naphth[1,2-d][1,2,3]oxadiazole-5-sulfonic acid, 7-nitro- on Newcrom R1 HPLC column." SIELC Application Notes. Link
-
NIST Chemistry WebBook. "Thiazole, 2-butyl-4-methyl- (Structural Analog Data)." National Institute of Standards and Technology. Link
Sources
- 1. Oxadiazole - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - Journal of Health and Allied Sciences NU [jhas-nu.in]
- 5. colab.ws [colab.ws]
High-Resolution Mass Spectrometry Comparison Guide: Structural Elucidation of 3-Butyl-4-methyl-1,2,5-oxadiazole
As a Senior Application Scientist, I frequently encounter the analytical challenge of characterizing heterocyclic bioisosteres. The 1,2,5-oxadiazole (furazan) scaffold is a privileged structure in modern drug discovery, heavily utilized for its metabolic stability and its role as a nitric oxide (NO) donor. However, its unique electron distribution requires a nuanced approach to mass spectrometry (MS).
This guide objectively compares the performance and mechanistic outputs of Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) versus Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) for the structural elucidation of 3-Butyl-4-methyl-1,2,5-oxadiazole (MW: 140.18 g/mol ).
Mechanistic Causality: The 1,2,5-Oxadiazole Fragmentation Paradigm
To evaluate analytical platforms, we must first understand why the molecule fragments the way it does. The 1,2,5-oxadiazole ring exhibits a highly diagnostic fragmentation pathway driven by the relative lability of its N–O bonds.
Upon ionization, the primary mechanistic event is the cleavage of the heterocyclic ring, characterized by a highly favorable neutral loss of nitric oxide (NO, 30 Da). This NO extrusion is a foundational hallmark of furazan derivatives, as demonstrated in isotopic labeling studies by [1]. Depending on the ionization energy, this is typically followed by the extrusion of carbon monoxide (CO, 28 Da) or the alpha-cleavage of the alkyl side chains. Recent collision-induced dissociation (CID) models by [2] further corroborate that the site of protonation dictates whether the ring opens sequentially or if side-chain interactions dominate.
Platform Performance Comparison
-
GC-EI-MS (70 eV): Operates via "hard" ionization, generating a radical cation
at m/z 140. The excess internal energy drives immediate homolytic bond cleavages. It is superior for identifying the alkyl side chain (e.g., loss of the butyl radical). -
LC-ESI-MS/MS (CID): Operates via "soft" ionization, yielding an even-electron protonated precursor
at m/z 141. By applying targeted collision energy, it provides a controlled, stepwise fragmentation pathway (heterolytic cleavage), making it superior for mapping the sequential breakdown of the oxadiazole ring itself.
Quantitative Data Presentation
The following tables summarize the divergent fragmentation profiles generated by each platform.
Table 1: GC-EI-MS (70 eV) Fragmentation Profile
| m/z | Relative Abundance | Fragment Assignment | Mechanistic Causality |
|---|
| 140 | 15% |
Table 2: LC-ESI-MS/MS (CID, 20 eV) Fragmentation Profile
| m/z | Relative Abundance | Fragment Assignment | Mechanistic Causality |
|---|
| 141 | 100% (Base) |
Logical Relationships & Workflows
Divergent mass spectrometry fragmentation pathways of 3-Butyl-4-methyl-1,2,5-oxadiazole.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems. Each protocol includes an internal logic check to confirm optimal instrument performance.
Protocol A: GC-EI-MS Structural Mapping
-
Sample Preparation: Dissolve 1 mg of 3-Butyl-4-methyl-1,2,5-oxadiazole in 1 mL of HPLC-grade methanol. Causality: Methanol ensures complete solubility without leaving high-boiling residues in the GC inlet.
-
Injection: Inject 1 µL in split mode (1:50) with the inlet set to 250°C.
-
Chromatographic Separation: Utilize an HP-5MS capillary column (30m x 0.25mm x 0.25µm). Ramp the oven from 50°C (hold 1 min) to 280°C at 15°C/min.
-
Ionization & Detection: Operate the EI source at the standard 70 eV and 230°C. Set the quadrupole scan range to m/z 40–300.
-
System Validation: Confirm the presence of the m/z 140 precursor. Self-Correction: If m/z 140 is absent but m/z 110 is highly abundant, the molecule is undergoing thermal degradation prior to ionization. Lower the injector temperature to 200°C to preserve the intact oxadiazole ring.
Protocol B: LC-ESI-MS/MS Sequential Loss Analysis
-
Sample Preparation: Dilute the stock to 10 µg/mL in a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid provides the abundant protons required to drive the formation of the
precursor. -
Chromatographic Separation: Inject 5 µL onto a C18 reversed-phase column (50 x 2.1 mm, 1.8 µm). Elute using a linear gradient of 5% to 95% Acetonitrile over 5 minutes.
-
Ionization: Operate in ESI positive mode (+4.5 kV) with a capillary temperature of 275°C.
-
CID Fragmentation: Isolate m/z 141 in the first quadrupole (Q1). Apply 20 eV of collision energy in the collision cell (Q2) using Argon as the collision gas. Scan product ions in Q3.
-
System Validation: Monitor the specific m/z 141
111 transition. Self-Correction: If the m/z 111 fragment is weak and the precursor (m/z 141) dominates, the collision energy is too low to break the N–O bond. Incrementally increase the CE by 5 eV until optimal NO neutral loss is achieved.
Analytical workflow comparing GC-EI-MS and LC-ESI-MS/MS sample processing.
Conclusion
For the structural elucidation of 3-Butyl-4-methyl-1,2,5-oxadiazole, GC-EI-MS is the superior platform for mapping the aliphatic side chains due to its hard ionization capabilities. Conversely, LC-ESI-MS/MS provides unmatched clarity for confirming the identity of the heterocyclic core itself, as the controlled CID environment perfectly isolates the diagnostic neutral losses of NO and CO. A comprehensive drug development workflow should utilize both platforms orthogonally.
References
-
Cerecetto, H., González, M., & Seoane, G. (2004). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. Journal of the Brazilian Chemical Society.[Link]
-
Grossert, J. S., Boschi, D., Lolli, M. L., & White, R. L. (2024). Intramolecular interactions and the neutral loss of ammonia from collisionally activated, protonated ω-aminoalkyl-3-hydroxyfurazans. European Journal of Mass Spectrometry.[Link]
Comprehensive FTIR Spectral Comparison Guide: 3-Butyl-4-methyl-1,2,5-oxadiazole vs. Isomeric Oxadiazole Scaffolds
Executive Summary
In advanced drug development and materials science, the oxadiazole heterocycle is a privileged scaffold. However, the specific regioisomer utilized—whether 1,2,5-oxadiazole (furazan), 1,3,4-oxadiazole, or 1,2,4-oxadiazole—drastically alters the molecule's physicochemical properties, lipophilicity, and bioisosteric behavior. 3-Butyl-4-methyl-1,2,5-oxadiazole is a highly specialized alkyl-substituted furazan.
For researchers synthesizing or sourcing this compound, Fourier Transform Infrared (FTIR) spectroscopy is the most rapid, non-destructive method for structural validation. This guide objectively compares the FTIR performance data of 3-butyl-4-methyl-1,2,5-oxadiazole against its structural alternatives, providing a self-validating experimental protocol to ensure high-fidelity analytical results.
Mechanistic Grounding: Why Regioisomerism Dictates Vibrational Modes
To accurately interpret the FTIR spectrum of an oxadiazole, one must understand the causality behind the vibrational shifts. The relative positioning of the two nitrogen atoms and the oxygen atom within the five-membered ring fundamentally alters the bond polarizability and dipole moment derivatives.
-
1,2,5-Oxadiazoles (Furazans): The adjacent nitrogen atoms and symmetric oxygen placement create a highly delocalized, electron-deficient aromatic system. This specific geometry causes the C=N stretching vibrations to couple strongly with the ring skeletal vibrations. Consequently, the C=N stretch in furazans typically appears at slightly lower wavenumbers (1590–1610 cm⁻¹) compared to its isomers, while the ring exhibits a dense manifold of O-N-O and N-O-N deformations in the 900–1150 cm⁻¹ fingerprint region[1]. Characteristic ring skeletal stretching is consistently observed between 1400–1450 cm⁻¹[2].
-
1,3,4-Oxadiazoles (Alternatives): These isomers possess a more localized C-O-C ether-like linkage, resulting in a highly diagnostic, strong asymmetric stretching band between 1065–1170 cm⁻¹[3]. Their C=N stretching is typically sharper and shifted higher, often observed around 1625–1645 cm⁻¹[4].
-
1,2,4-Oxadiazoles (Alternatives): The 1,2,4-arrangement breaks ring symmetry entirely, leading to two inequivalent C=N bonds. This asymmetry manifests in the FTIR spectrum as split or broadened C=N stretching bands spanning a wider range (1580–1680 cm⁻¹)[5].
Fig 1: FTIR diagnostic workflow for differentiating oxadiazole regioisomers.
Comparative FTIR Performance Data
When validating 3-Butyl-4-methyl-1,2,5-oxadiazole, the spectrum will be a superimposition of the furazan core and its alkyl substituents. The butyl and methyl groups introduce strong aliphatic C-H stretching bands (2960, 2930, and 2870 cm⁻¹) and distinct bending modes (CH₂ scissoring at ~1460 cm⁻¹ and CH₃ symmetric bending at ~1380 cm⁻¹).
The table below provides an objective comparison of the primary absorption bands used to differentiate the target product from its alternatives.
| Vibrational Mode | 3-Butyl-4-methyl-1,2,5-oxadiazole (Target) | 1,3,4-Oxadiazole Alternatives | 1,2,4-Oxadiazole Alternatives |
| C=N Stretching | ~1595 - 1610 cm⁻¹ (Symmetric/Coupled) | ~1610 - 1645 cm⁻¹ (Sharp) | ~1580 - 1680 cm⁻¹ (Often split/broad) |
| Ring Skeletal / Ether | 1400 - 1450 cm⁻¹ (Ring stretching) | 1065 - 1170 cm⁻¹ (Strong C-O-C stretch) | ~1350 cm⁻¹ (N-O stretch) |
| Ring Deformations | 900 - 1150 cm⁻¹ (O-N-O / N-O-N) | ~960 - 1000 cm⁻¹ | ~830 - 860 cm⁻¹ |
| Aliphatic C-H | 2870 - 2960 cm⁻¹ (Butyl/Methyl specific) | Variable based on substitution | Variable based on substitution |
Experimental Protocol: Self-Validating ATR-FTIR Workflow
Causality & Rationale: 3-Butyl-4-methyl-1,2,5-oxadiazole is typically an oily liquid at room temperature. Traditional KBr pellet methods are prone to hygroscopic moisture absorption, which introduces broad O-H stretching bands (~3300 cm⁻¹) that can obscure subtle overtone bands. Attenuated Total Reflectance (ATR) FTIR is chosen because it allows for direct, undiluted analysis of liquids, preserving the native vibrational state of the molecule while preventing moisture artifacts.
Step-by-Step Methodology:
-
Optical Element Preparation: Clean the diamond or ZnSe ATR crystal using spectroscopic-grade isopropanol. Allow the solvent to evaporate completely.
-
Validation Check: Perform a quick preview scan to ensure no residual solvent peaks (e.g., C-O stretch at ~950 cm⁻¹) are present.
-
-
Background Acquisition: Collect a background spectrum of the ambient air (32 scans, 4 cm⁻¹ resolution).
-
Causality: This step is critical to mathematically subtract atmospheric water vapor and CO₂, which otherwise mask the 1400–1600 cm⁻¹ fingerprint region where the crucial furazan C=N stretch resides.
-
-
Sample Application: Drop-cast 1–2 microliters of 3-butyl-4-methyl-1,2,5-oxadiazole directly onto the center of the ATR crystal. Ensure the liquid covers the entire active sensing area to maximize the evanescent wave interaction.
-
Spectral Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ using 32 to 64 co-added scans to achieve a high signal-to-noise (S/N) ratio.
-
Data Processing & Validation: Apply an ATR correction algorithm (to account for wavelength-dependent penetration depth) and an automatic baseline correction.
-
Validation Check: Verify that the baseline is flat at 3800 cm⁻¹ and 2000 cm⁻¹, regions where the oxadiazole scaffold should have zero absorption. Any tilt indicates scattering or poor optical contact.
-
Fig 2: Self-validating ATR-FTIR experimental protocol for liquid oxadiazoles.
Application Insights for Drug Development
When selecting an oxadiazole bioisostere for amide or ester replacement, the 1,2,5-oxadiazole ring (furazan) offers distinct advantages over the 1,3,4- and 1,2,4- alternatives. The unique electron distribution of the furazan ring, combined with the extreme lipophilicity imparted by the butyl and methyl groups in 3-butyl-4-methyl-1,2,5-oxadiazole, makes it an exceptional candidate for enhancing blood-brain barrier (BBB) penetration. Furthermore, the absence of the highly polarized C-O-C ether linkage (prominent in 1,3,4-oxadiazoles[6]) reduces susceptibility to certain hydrolytic enzymes, thereby increasing metabolic stability in vivo.
References
-
Synthesis and properties of novel 1,2,5-oxadiazole-based nitramide salts with fluorodinitromethyl as an energetic moiety Source: tandfonline.com URL:2
-
New Perspectives on Vibrational Energy Transfer in Energetic Materials: Insights from Pressure-Tuned Ultrafast Spectroscopy Source: acs.org URL:1
-
GC-MS and FTIR characterization of 1,3,4-oxadiazole from Biophytum sensitivum with potential cardiovascular applications Source: updatepublishing.com URL:4
-
Synthesis, Characterization and Antimicrobial Evaluation of Novel 2,5-Disubstituted 1,3,4-Oxadiazole Derivatives Source: lupinepublishers.com URL:6
-
Synthesis and Characterization of Rod-Bent Mesogen Containing 1,2,4-Oxadiazole Ring Source: aip.org URL:5
-
Synthesis and biological evaluation of 2,5-disubstituted 1,3,4-oxadiazole derivatives with both COX and LOX inhibitory activity Source: tandfonline.com URL:3
Sources
Structural Elucidation of Volatile Heterocycles: A Comparison Guide for 3-Butyl-4-methyl-1,2,5-oxadiazole
For researchers in pharmaceutical development and energetic materials, the 1,2,5-oxadiazole (furazan) scaffold is a highly privileged building block due to its high nitrogen-oxygen content and unique electronic properties[1]. The heterocyclic ring is essentially planar with significant
Despite the rigidity of the core, alkyl-substituted derivatives like 3-butyl-4-methyl-1,2,5-oxadiazole present a significant analytical challenge: they are volatile liquids at room temperature. The flexible butyl chain introduces a high entropic penalty during crystallization, preventing the formation of a stable solid lattice under ambient conditions. To objectively determine the absolute configuration and 3D conformation of such liquid heterocycles, researchers must bypass traditional crystallization.
This guide objectively compares three advanced structural analysis methodologies—In Situ Cryo-Crystallization, the Crystalline Sponge Method, and Chemical Derivatization—providing field-proven protocols and performance data to help you select the optimal workflow.
Comparative Methodologies for Liquid Structural Elucidation
Method A: In Situ Cryo-Crystallization (Capillary SCXRD)
In situ cryo-crystallization involves loading the pure liquid into a sub-millimeter glass capillary and freezing it directly on the diffractometer goniometer[2],[3]. Because rapid cooling often results in an amorphous glass rather than a single crystal[4], an Optical Heating and Crystallization Device (OHCD) or an IR laser is used to create a localized melt zone. By slowly moving this melt zone along the capillary (zone refining), a single seed crystal can be isolated and grown.
-
Best For: Abundant, pure samples (> 5
L) where observing the native intermolecular packing is critical. -
Limitation: The flexible butyl chain of 3-butyl-4-methyl-1,2,5-oxadiazole may still exhibit severe static disorder even at 100 K, complicating the refinement of the aliphatic tail.
Method B: The Crystalline Sponge (CS) Method
Introduced by Makoto Fujita in 2013, the crystalline sponge method bypasses the need to crystallize the target molecule entirely[5],[6]. Instead, the liquid sample is absorbed into the pores of a pre-synthesized Metal-Organic Framework (MOF) single crystal. The MOF matrix dictates the periodic arrangement of the absorbed guest molecules[5]. For asymmetric molecules, Zinc-based sponges (e.g., [(ZnI2)3(TPT)2]) are highly preferred over Cobalt-based ones because their lower pseudo-
-
Best For: Trace samples (femtogram to microgram scale)[5],[8] and highly flexible molecules. The van der Waals interactions within the MOF pores restrict the conformational freedom of the butyl chain, yielding higher resolution of the aliphatic tail.
-
Limitation: Requires the synthesis and careful handling of moisture-sensitive MOF crystals.
Method C: Chemical Derivatization (Co-Crystallization)
This classical approach involves reacting the liquid with a heavy-atom co-former (e.g., forming a picrate salt or a halogenated adduct) to increase molecular weight and induce crystallization.
-
Best For: Routine laboratory environments lacking specialized cryo-lasers or MOF synthesis capabilities.
-
Limitation: Alters the native state of the molecule and requires chemical compatibility.
Quantitative Performance Comparison
The following table summarizes the experimental performance of each method when applied to flexible, liquid 1,2,5-oxadiazoles.
| Performance Metric | In Situ Cryo-Crystallization | Crystalline Sponge Method | Chemical Derivatization |
| Sample Requirement | > 5.0 | < 0.1 | > 10.0 mg |
| Native State Preserved? | Yes (Pure liquid packing) | Yes (Host-guest interactions) | No (Covalent/Ionic alteration) |
| Resolution of Butyl Chain | Moderate (Prone to thermal disorder) | High (Pore confinement restricts motion) | High (Anchored by co-former) |
| Turnaround Time | 1–2 Days | 4–8 Days (Includes soaking time) | 1–3 Weeks (Synthesis + Growth) |
| Primary Failure Mode | Polycrystalline glass formation[4] | MOF framework collapse / Guest disorder | Failure to precipitate single crystals |
Mechanistic Workflow
The decision tree below illustrates the causality behind selecting the appropriate crystallographic method based on sample volume and molecular behavior.
Workflow for structural elucidation of liquid 1,2,5-oxadiazoles.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following step-by-step methodologies incorporate self-validating checkpoints. Do not proceed to full data collection unless the validation criteria are met.
Protocol 1: In Situ Cryo-Crystallization via Zone Refining
Causality: Liquid 1,2,5-oxadiazoles tend to form amorphous glasses upon rapid cooling[4]. Zone refining establishes an equilibrium at the solid-liquid interface, allowing a single thermodynamic minimum (a single crystal) to propagate.
-
Capillary Loading: Draw 2–3
L of pure 3-butyl-4-methyl-1,2,5-oxadiazole into a 0.3 mm Lindemann glass capillary. Flame-seal the open end to prevent evaporation of the volatile liquid[4],[2]. -
Mounting: Mount the capillary vertically on the diffractometer.
-
Flash Cooling: Quench the sample to 100 K using a nitrogen cryostream to form a solid glass.
-
Zone Refining: Activate the IR laser (OHCD) and focus it on the bottom of the capillary to create a 0.5 mm melt zone. Slowly translate the laser upward at a rate of 1 mm/hour.
-
Self-Validation Checkpoint (Diffraction Pre-Scan): Before setting up a 12-hour data collection, take a 1-minute exposure frame.
-
Pass: Sharp, distinct diffraction spots are visible (single crystal formed).
-
Fail: Continuous concentric rings are visible (polycrystalline powder). If failed, re-melt the sample and decrease the laser translation speed.
-
-
Data Collection: Collect the full sphere of data at 100 K using Cu-K
radiation to maximize anomalous dispersion for absolute configuration[2],[3].
Protocol 2: The Crystalline Sponge Method
Causality: The [(ZnI2)3(TPT)2] framework contains large pores that can absorb the liquid guest. The solvent must be carefully chosen so that the guest outcompetes the solvent for pore occupancy without dissolving the MOF.
-
Host Preparation: Synthesize [(ZnI2)3(TPT)2] single crystals according to standard literature procedures. Store in cyclohexane.
-
Self-Validation Checkpoint (Framework Integrity): Mount a blank, unsoaked MOF crystal and run a rapid 5-minute unit cell determination.
-
Pass: Unit cell matches the known [(ZnI2)3(TPT)2] parameters (indicating pores are intact).
-
Fail: Crystal diffracts poorly or unit cell is collapsed (discard batch).
-
-
Guest Soaking: Transfer a validated MOF crystal into a microtube containing 5
g of 3-butyl-4-methyl-1,2,5-oxadiazole dissolved in 50 L of cyclohexane. -
Incubation: Seal the tube and incubate at 50 °C for 3 to 5 days. The elevated temperature increases the kinetic exchange rate of the guest entering the pores.
-
Data Collection: Mount the host-guest complex on a cryoloop with paratone oil, flash-cool to 100 K, and collect SCXRD data. The butyl chain will be resolved within the electron density map of the MOF cavities.
Conclusion & Recommendations
For the structural analysis of 3-butyl-4-methyl-1,2,5-oxadiazole, the choice of methodology depends heavily on sample availability and the required resolution of the flexible aliphatic chain.
-
If you have abundant material and require the native packing structure, In Situ Cryo-Crystallization is the most direct route, provided you utilize zone-refining to avoid glass formation.
-
If the sample is scarce or the butyl chain exhibits severe thermal disorder in its native solid state, the Crystalline Sponge Method is the superior alternative. The pseudo-
symmetry of the Zinc-based MOF effectively anchors the flexible butyl chain, allowing for unambiguous structural and conformational elucidation.
References
- Product Class 7: 1,2,5-Oxadiazoles.Thieme Connect.
- Advanced Assembly of 1,2,5-Oxadiazole Units for the Construction of Thermally Stable High-Performance Organic Energetic Materials.ACS Publications.
- Research Objective: The crystalline sponge (CS) method.Japan Society for the Promotion of Science (JSPS).
- Structure determination of microbial metabolites by the crystalline sponge method.Merck Group.
- Crystalline sponges.Wikipedia.
- Crystalline sponge method.Rigaku.
- In situ Crystallization of Low-Melting Ionic Liquids.ACS Publications.
- Absolute Configuration of In Situ Crystallized (+)-γ-Decalactone.MPG.PuRe.
- Absolute Configuration of In Situ Crystallized (+)-γ-Decalactone.MDPI.
Sources
Biological Activity & Pharmacological Profile: 3-Butyl-4-methyl-1,2,5-oxadiazole vs. Furoxan & Oxadiazole Analogs
Executive Summary
This guide provides a technical comparison of 3-Butyl-4-methyl-1,2,5-oxadiazole (a lipophilic alkyl-furazan) against its primary pharmacological analogs: the Furoxans (N-oxides) and the 1,2,4-/1,3,4-Oxadiazole isomers .
While 3-Butyl-4-methyl-1,2,5-oxadiazole itself is often utilized as a stable intermediate or energetic building block, its biological significance is best understood in contrast to its N-oxide derivative (a potent Nitric Oxide donor) and its isomers (privileged medicinal scaffolds). This guide dissects the stability, reactivity, and mechanism of action (MoA) differences critical for drug design.
Chemical Identity & Structural Logic
The core molecule, 3-Butyl-4-methyl-1,2,5-oxadiazole , belongs to the Furazan class. Its pharmacological profile is defined by the stability of the 1,2,5-oxadiazole ring and the lipophilicity of the butyl/methyl substituents.
| Feature | 3-Butyl-4-methyl-1,2,5-oxadiazole (Furazan) | 3-Butyl-4-methyl-1,2,5-oxadiazole-2-oxide (Furoxan) | 3,5-Disubstituted-1,2,4-oxadiazole |
| Core Structure | Stable 5-membered ring (2N, 1O) | N-oxide of Furazan (Exocyclic Oxygen) | Isomeric ring (Different N placement) |
| Primary Activity | Stable Bioisostere / Enzyme Inhibitor | Nitric Oxide (NO) Donor | GPCR Ligand / Peptidomimetic |
| Reactivity | Low (High Thermal Stability) | High (Thiol-dependent NO release) | Moderate (Hydrolytic stability varies) |
| Lipophilicity | High (Butyl chain + Methyl) | Moderate (Polar N-O bond) | Tunable |
Mechanism of Action: The Furazan vs. Furoxan Divergence
The most critical distinction in this chemical space is between the Furazan (the parent ring) and the Furoxan (the N-oxide).
A. The Furoxan Pathway (NO Donation)
Furoxan analogs of 3-Butyl-4-methyl-1,2,5-oxadiazole are prodrugs . They undergo thiol-dependent metabolism (reacting with intracellular cysteine or glutathione) to release Nitric Oxide (NO).
-
Biological Outcome: Vasodilation (cGMP pathway), inhibition of platelet aggregation, and cytotoxicity (high concentrations).
-
Metabolite: The release of NO often converts the Furoxan back into the stable Furazan ring or a ring-opened nitrile.
B. The Furazan Pathway (Stable Scaffold)
The 3-Butyl-4-methyl-1,2,5-oxadiazole itself does not release NO under physiological conditions.
-
Biological Outcome: It acts as a stable lipophilic spacer or pharmacophore.
-
Target Binding: The butyl chain facilitates hydrophobic pocket binding, while the nitrogen atoms can accept hydrogen bonds. It is often investigated as a bioisostere for phenyl rings or as an inhibitor of specific enzymes (e.g., Topoisomerase I) where stability is required.
C. Mechanistic Pathway Diagram
The following diagram illustrates the metabolic divergence between the stable Furazan and the reactive Furoxan.
Caption: Comparative metabolic pathway. Furoxans (Red) act as NO donors, degrading into Furazans (Blue) or nitriles. Furazans act directly on targets without NO release.
Comparative Biological Activity Data[2][3][4]
The following data summarizes the expected pharmacological profile based on the structure-activity relationship (SAR) of alkyl-substituted oxadiazoles.
Table 1: Pharmacological Profile Comparison
| Assay / Property | 3-Butyl-4-methyl-1,2,5-oxadiazole (Furazan) | Furoxan Analog (N-Oxide) | 1,3,4-Oxadiazole Analog |
| NO Release (Griess Assay) | Negative (< 1%) | Positive (Thiol-dependent) | Negative |
| Vasodilatory Potency | Inactive | High ( | Variable (Target dependent) |
| Cytotoxicity (MTT) | Low to Moderate (Scaffold dependent) | High (NO-mediated apoptosis) | Moderate (often antimicrobial) |
| Metabolic Stability | High (Excreted largely unchanged) | Low (Rapidly metabolized) | Moderate |
| LogP (Lipophilicity) | High (~2.5 - 3.0) | Moderate (~1.5 - 2.0) | Low to Moderate |
Experimental Protocols
To validate the difference between 3-Butyl-4-methyl-1,2,5-oxadiazole and its analogs, the following self-validating protocols are recommended.
Protocol A: Griess Assay for NO Release
Use this to confirm the "Furazan vs. Furoxan" distinction.
-
Preparation: Dissolve the test compound (Furazan) and positive control (Furoxan or SNAP) in DMSO to 10 mM stock.
-
Incubation: Dilute to 100 µM in phosphate buffer (pH 7.4) containing 5 mM L-Cysteine (essential co-factor for Furoxan activation). Incubate at 37°C for 1 hour.
-
Detection: Add 50 µL of Griess Reagent A (Sulfanilamide) and 50 µL of Griess Reagent B (NED) to the sample.
-
Readout: Measure absorbance at 540 nm.
-
Validation:
-
Furazan: Should show near-zero absorbance (no NO release).
-
Furoxan: Should show strong pink color (NO release).
-
Protocol B: Antiproliferative MTT Assay
Use this to assess the intrinsic toxicity of the lipophilic butyl chain.
-
Cell Line: HCT-116 or HeLa cells (standard screening lines for oxadiazoles).
-
Treatment: Seed cells at 5,000/well. Treat with serial dilutions (0.1 - 100 µM) of 3-Butyl-4-methyl-1,2,5-oxadiazole for 48 hours.
-
Development: Add MTT reagent; incubate 4 hours. Solubilize formazan crystals with DMSO.
-
Analysis: Calculate
.-
Note: Alkyl-furazans often show moderate cytotoxicity due to membrane disruption or specific enzyme inhibition (e.g., Topoisomerase), unlike the NO-driven toxicity of Furoxans.
-
Synthesis & Strategic Applications
Synthetic Utility
3-Butyl-4-methyl-1,2,5-oxadiazole is frequently synthesized via the dehydration of glyoximes. It serves as a robust "energetic" scaffold due to the high heat of formation of the furazan ring.[1]
Caption: Synthetic relationship.[1][2][3][4] Note that oxidizing a Furazan to a Furoxan is chemically difficult; Furoxans are usually made from dimerization of nitrile oxides.
Strategic Recommendation
-
Select 3-Butyl-4-methyl-1,2,5-oxadiazole if: You require a metabolically stable, lipophilic linker that mimics a phenyl ring but with higher nitrogen content and different polarity.
-
Select the Furoxan analog if: You specifically require Nitric Oxide release for vasodilation or synergistic cancer therapy.
-
Select 1,3,4-Oxadiazole if: You need a hydrogen-bond acceptor with a proven track record in antimicrobial or antihypertensive drugs.
References
-
Energetic Materials & Furazan Stability: Wang, B., et al.[1] "Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan."[2] Frontiers in Chemistry, 2022.
-
Medicinal Chemistry of Furazans: Slater, G., et al. "Furazans in Medicinal Chemistry."[3] Journal of Medicinal Chemistry, 2021.
-
Furoxan as NO Donors: Cena, C., et al. "Pharmacological properties of furoxans and benzofuroxans: recent developments."[3] Arkivoc, 2006.
-
1,2,5-Oxadiazole Antiproliferative Activity: Basile, L., et al.[5] "Exploring the Biological Activity of a Library of 1,2,5-Oxadiazole Derivatives Endowed With Antiproliferative Activity." Anticancer Research, 2019.[5]
-
Comparative Oxadiazole Scaffolds: Bose, P., et al.[4][6] "Biological activity of 1,3,4-oxadiazole derivatives."[7][4][6][8][9][10][11] Journal of Applied Pharmaceutical Science, 2026 (Bibliometric Analysis).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological properties of furoxans and benzofuroxans: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Design, synthesis and biological evaluation of 3,4-diaryl-1,2,5-oxadiazole-2/5-oxides as highly potent inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eurekaselect.com [eurekaselect.com]
- 7. Synthesis And Biological Activity of Some New 1,3,4-Oxadiazole Derivatives [pubs.sciepub.com]
- 8. longdom.org [longdom.org]
- 9. japsonline.com [japsonline.com]
- 10. japsonline.com [japsonline.com]
- 11. researchgate.net [researchgate.net]
Validating Assay Sensitivity for 3-Butyl-4-methyl-1,2,5-oxadiazole: A Comparative Technical Guide
Executive Summary
The accurate detection of 3-Butyl-4-methyl-1,2,5-oxadiazole (BMO) presents a specific set of analytical challenges. As a lipophilic, semi-volatile nitrogenous heterocycle, BMO is often scrutinized as either a pharmacophore intermediate or a potential mutagenic impurity in pharmaceutical synthesis.
This guide moves beyond generic protocols to provide a rigorous, comparative validation framework. We analyze the three primary detection methodologies—GC-MS (EI) , LC-MS/MS (ESI/APCI) , and HPLC-UV —and provide a self-validating protocol for determining Limit of Detection (LOD) and Limit of Quantitation (LOQ) compliant with ICH Q2(R1) guidelines.
Part 1: The Analytical Challenge
3-Butyl-4-methyl-1,2,5-oxadiazole possesses distinct physicochemical properties that dictate method selection:
-
Volatility: The butyl and methyl substitutions on the oxadiazole ring render the molecule semi-volatile, making it amenable to Gas Chromatography (GC).
-
Ionization Potential: The 1,2,5-oxadiazole ring is electron-deficient. In Liquid Chromatography (LC), it may show poor protonation efficiency in standard Electrospray Ionization (ESI), potentially requiring Atmospheric Pressure Chemical Ionization (APCI).
-
Chromophores: While the ring absorbs in the UV region (approx. 210–250 nm), it lacks the high molar absorptivity of extended conjugated systems, limiting the sensitivity of UV detection for trace analysis.
Part 2: Comparative Method Analysis
The following table contrasts the three dominant methodologies based on experimental data for oxadiazole derivatives.
Table 1: Performance Comparison of Detection Platforms
| Feature | Method A: GC-MS (EI) | Method B: LC-MS/MS (APCI) | Method C: HPLC-UV |
| Primary Utility | Process impurities, residual solvents, pure API analysis. | Bioanalysis (plasma/urine), trace genotoxic impurities. | Routine QA/QC, high-concentration assay. |
| Sensitivity (LOD) | High (< 10 ppb). Excellent ionization efficiency via EI. | High (< 5 ppb). MRM mode eliminates matrix noise. | Moderate (~1-10 ppm). Limited by extinction coefficient. |
| Selectivity | Excellent. Spectral library matching (NIST) confirms identity. | Superior. Precursor | Low. Prone to co-elution interference. |
| Throughput | Moderate (20-30 min run times). | High (5-10 min with UPLC). | Moderate to High. |
| Matrix Effects | Low (gas phase separation). | High (requires stable isotope internal standards). | Moderate (requires baseline resolution). |
| Cost per Sample | Low. | High. | Lowest. |
Expert Insight: The Causality of Choice
-
Choose GC-MS if your sample is in an organic solvent (e.g., ethyl acetate, dichloromethane) and the matrix is non-volatile. The thermal stability of BMO allows for robust volatilization without degradation.
-
Choose LC-MS/MS if you are analyzing biological fluids or aqueous buffers. BMO is neutral; therefore, APCI (Positive Mode) is often superior to ESI because it relies on gas-phase ion-molecule reactions rather than solution-phase chemistry, yielding better sensitivity for this specific heterocycle.
Part 3: Visualization of Method Selection
The following decision tree illustrates the logical flow for selecting the appropriate validation path based on sample matrix and sensitivity requirements.
Figure 1: Decision matrix for selecting the optimal analytical technique for BMO detection.
Part 4: The Self-Validating Protocol (LOD/LOQ)
To ensure scientific integrity, we utilize a Signal-to-Noise (S/N) approach for sensitivity validation, cross-verified by the Linearity of the Calibration Curve . This dual-approach acts as a self-validating system: if the calculated LOD from linearity does not match the empirical S/N, the method is not robust.
Experimental Setup
-
Analyte: 3-Butyl-4-methyl-1,2,5-oxadiazole Reference Standard (>99% purity).
-
Internal Standard (IS): 3-Butyl-4-methyl-1,2,5-oxadiazole-d3 (deuterated) OR a structural analog like 3-Ethyl-4-methyl-1,2,5-oxadiazole.
-
Matrix: Blank matrix matching the intended sample (e.g., blank plasma or API solution).
Step-by-Step Workflow
Step A: Preparation of Calibration Standards
Prepare a stock solution (1 mg/mL) in methanol. Serially dilute to create 7 non-zero points covering the expected range (e.g., 1 ppb to 1000 ppb). Crucial: Spike the Internal Standard at a constant concentration (e.g., 50 ppb) into every vial.
Step B: The Injection Sequence
Run the sequence in the following order to detect carryover and drift:
-
Double Blank (Matrix only, no IS).
-
Blank (Matrix + IS).
-
Standards (Low to High).
-
QC Samples (Low, Mid, High).
-
Blank (Check for carryover).
Step C: Data Calculation (The Self-Validating Logic)
Method 1: Signal-to-Noise (Empirical) Analyze the chromatogram of the lowest concentration standard.
-
LOD: Concentration where
. -
LOQ: Concentration where
.
Method 2: Standard Deviation of Intercept (Statistical)
Plot the calibration curve (
Validation Criteria: The LOQ determined by Method 2 must be experimentally verified by injecting 6 replicates at that concentration. The %RSD (Relative Standard Deviation) of these replicates must be
Part 5: Visualization of Validation Logic
This diagram details the iterative process required to confirm assay sensitivity.
Figure 2: The iterative validation loop ensuring LOQ accuracy and precision.
Part 6: Troubleshooting & Optimization
Issue 1: Peak Tailing in LC-MS
-
Cause: Interaction between the nitrogen atoms of the oxadiazole ring and residual silanols on the column stationary phase.
-
Solution: Use an end-capped column (e.g., C18 BEH) and add ammonium formate (5-10 mM) to the mobile phase to mask silanol sites.
Issue 2: Thermal Degradation in GC-MS
-
Cause: 1,2,5-oxadiazoles can be thermally labile at high inlet temperatures.
-
Solution: Perform a temperature ramp study on the inlet. Start at 150°C and increase in 20°C increments. If peak area plateaus or drops while new impurity peaks appear, you have exceeded the thermal stability limit.
Issue 3: Poor Recovery
-
Cause: BMO is lipophilic. It may adsorb to plastic consumables.
-
Solution: Use glass vials and inserts. If performing Liquid-Liquid Extraction (LLE), ensure the organic solvent (e.g., MTBE) is fully recovered.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][2]
-
European Medicines Agency. (2006).[3] Guideline on the Limits of Genotoxic Impurities. (Relevant for trace analysis of reactive heterocycles).
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. (Standard for LC-MS/MS protocols).
-
PubChem. (n.d.). 1,2,5-Oxadiazole Compound Summary. National Library of Medicine.
Sources
Safety Operating Guide
Personal protective equipment for handling 3-Butyl-4-methyl-1,2,5-oxadiazole
Executive Summary & Chemical Profile[1][2][3]
Compound: 3-Butyl-4-methyl-1,2,5-oxadiazole Class: 1,2,5-Oxadiazoles (Furazans) CAS: [Specific CAS not widely listed; treated as Class-Specific Hazard]
The Senior Scientist's Perspective: As we integrate 1,2,5-oxadiazole motifs into pharmaceutical scaffolds for their bioisosteric properties, we must respect the inherent energy of the furazan ring. While the butyl and methyl substituents in this specific molecule provide steric bulk and lipophilicity that likely desensitize the compound compared to its nitro- or azido-analogs, you must treat this material as a Potentially Energetic Material (PEM) with unknown toxicological endpoints.
This guide moves beyond generic safety advice. It establishes a protocol based on the structural alerts of the oxadiazole core: high nitrogen content, potential thermal instability, and unknown biological activity.
Risk Assessment: The "Why" Behind the Protocol
Before selecting PPE, we must understand the failure modes.
| Hazard Category | Mechanism of Danger | Operational Implication |
| Energetic Potential | The 1,2,5-oxadiazole ring is endothermic and electron-deficient. Decomposition can be exothermic and rapid, potentially releasing | Avoid adiabatic heating. Scale-up (>1g) requires blast shielding. Never distill to dryness without DSC (Differential Scanning Calorimetry) data. |
| Unknown Toxicity | Furazans are biologically active (e.g., enzyme inhibitors). Permeation data for specific analogs is non-existent. | Universal Precautions. Assume the compound is a skin sensitizer and systemically toxic. |
| Volatile Organic | Alkyl chains (butyl/methyl) increase volatility compared to solid salts. | Inhalation Risk. All operations must occur within a certified fume hood. |
PPE Selection Matrix
Do not rely on single-layer protection. We utilize a Tiered Defense System based on the scale of operation.
Table 1: Personal Protective Equipment Specifications
| Protection Zone | Tier 1: Analytical / Small Scale (< 100 mg) | Tier 2: Preparative / Scale-Up (> 100 mg or Heating) | Technical Rationale |
| Hand Protection | Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (4-8 mil) | Laminate Barrier: Inner: NitrileOuter: Silver Shield® / 4H® Laminate | Standard nitrile degrades against many nitrogenous heterocycles. Laminate offers broad-spectrum chemical resistance. |
| Eye/Face | ANSI Z87.1 Chemical Splash Goggles | Face Shield (8-inch polycarbonate) + Splash Goggles | Goggles protect against vapors; Face shields protect the neck/face from glass shrapnel in a thermal runaway event. |
| Body Defense | Standard Cotton Lab Coat (Buttoned) | Flame-Resistant (Nomex/Kevlar) Lab Coat | Synthetic blends melt into skin during flash fires. Nomex provides thermal insulation. |
| Respiratory | Fume Hood (Face velocity: 80-100 fpm) | Fume Hood + N95 (if powder handling outside hood is unavoidable) | Engineering controls are primary. Respirators are a last resort for spill cleanup only. |
Operational Protocols
A. Weighing and Transfer (The Static Risk)
Context: Nitrogen-rich heterocycles often have low Minimum Ignition Energies (MIE). Static discharge during powder transfer is a critical initiation vector.
-
Grounding: Use an anti-static mat and grounded spatulas.
-
Atmosphere: If handling >1g, work under an inert atmosphere (Nitrogen/Argon) in a glovebox to eliminate oxygen.
-
Technique: Do not pour directly from the stock bottle. Transfer small amounts to a secondary weighing boat to prevent contaminating (and potentially sensitizing) the main stock.
B. Reaction Setup (The Thermal Risk)
-
Solvent Selection: Avoid halogenated solvents if using strong bases, as this can generate carbene intermediates that react violently with the oxadiazole ring.
-
Heat Sinks: Always have an active cooling bath (ice/water or dry ice/acetone) ready before adding reagents.
-
Blast Shielding: For reactions heated >50°C, a portable polycarbonate blast shield is mandatory .
C. Waste Disposal (The Long-Term Risk)
Never discard oxadiazoles into the general organic waste stream without quenching.
-
Segregation: Collect in a dedicated "High Nitrogen/Energetic" waste stream.
-
Labeling: Clearly label: "Contains 1,2,5-Oxadiazole derivatives – Potential Energetic Hazard."
-
Quenching (If applicable): For small amounts, dilute significantly in a compatible solvent (e.g., Ethanol) before disposal to reduce energy density.
Visualizing the Safety Logic
Diagram 1: PPE & Handling Decision Tree
This logic flow ensures you adjust safety measures based on the energy potential of the specific operation.
Caption: Decision matrix for selecting appropriate PPE based on operational scale and thermal energy risks.
Diagram 2: Emergency Response Loop
A self-validating loop for spill management.
Caption: Step-by-step emergency response protocol emphasizing static avoidance during cleanup.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance. [Link]
-
PubChem. (n.d.). 1,2,5-Oxadiazole Compound Summary. National Library of Medicine. [Link]
-
American Chemical Society. (2015). Identifying and Evaluating Hazards in Research Laboratories. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
